Ufp-512
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H33N5O5 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC 名称 |
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26-,27-/m0/s1 |
InChI 键 |
USVQTDLSVBRMCR-YGPDHOBYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UFP-512
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, a synthetic peptide analog of enkephalin, is a highly potent and selective agonist for the delta-opioid receptor (DOR). Its unique pharmacological profile, characterized by significant antidepressant and anxiolytic effects without the development of tolerance, has positioned it as a promising therapeutic candidate for mood disorders and chronic pain.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding affinity, downstream signaling cascades, and key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the delta-opioid system.
Receptor Binding and Affinity
This compound exhibits a high affinity for the human delta-opioid receptor (hDOR).[1][2] Competitive binding assays using radiolabeled ligands have been employed to quantify this interaction.
Quantitative Data: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Radioligand | pKi | Reference |
| This compound | hDOR | SK-N-BE Cells | [3H]diprenorphine | 9.78 | [1] |
| This compound | hDOR | CHO Cells | - | 10.2 | [1] |
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Downstream Signaling Pathways
Upon binding to the delta-opioid receptor, this compound initiates a cascade of intracellular signaling events. These pathways are crucial for mediating the diverse pharmacological effects of the compound.
Inhibition of adenylyl Cyclase (cAMP Pathway)
Like other DOR agonists, this compound couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This action is a hallmark of DOR activation and contributes to the neuronal inhibitory effects of opioids. Notably, this compound demonstrates low desensitization of the cAMP pathway, which may contribute to its lack of tolerance development.[1]
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to selectively activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[1] This activation occurs without significant effects on other MAPK pathways, such as p38 and JNK.[1] The sustained activation of ERK1/2 by this compound is another distinguishing feature that may be linked to its unique pharmacological profile.[1]
Activation of the PI3K/Akt Pathway
In the context of neuropathic pain, this compound has been demonstrated to block the spinal activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3] This pathway is implicated in cell survival and proliferation and its modulation by this compound may contribute to its antinociceptive effects.
Activation of the Nrf2/HO-1 Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[3] This leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1).[3] This antioxidant activity is thought to contribute to the neuroprotective and anti-inflammatory effects of this compound, particularly in the context of chronic pain.[3]
Modulation of the Wnt/β-catenin Pathway
Recent studies have indicated that this compound can activate the Wnt/β-catenin signaling pathway. This pathway is crucial for various developmental processes and tissue homeostasis.
Quantitative Data: Functional Potency
| Pathway | Assay | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | Adenylyl Cyclase Inhibition | SK-N-BE | pEC50 | 9.40 | [1] |
| ERK1/2 Activation | ERK1/2 Phosphorylation | SK-N-BE | pEC50 | 9.6 | [1] |
pEC50: The negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of a drug in producing a functional response. A higher pEC50 value corresponds to a greater potency.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Delta-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human delta-opioid receptor (e.g., SK-N-BE or CHO cells).
-
Competitive Binding: A fixed concentration of a radiolabeled DOR ligand (e.g., [3H]diprenorphine) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Receptor Binding Assay Workflow.
cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity and determine its functional potency (EC50).
Methodology:
-
Cell Culture: Cells expressing the delta-opioid receptor (e.g., SK-N-BE) are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) to increase basal cAMP levels.
-
This compound Treatment: Cells are then treated with increasing concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
ERK1/2 Phosphorylation Western Blot
Objective: To assess the activation of the ERK1/2 signaling pathway by this compound.
Methodology:
-
Cell Culture and Serum Starvation: Cells are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
This compound Stimulation: Cells are stimulated with various concentrations of this compound for a defined period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.
Caption: ERK1/2 Western Blot Workflow.
Nrf2/HO-1 Pathway Activation Assay
Objective: To evaluate the ability of this compound to activate the Nrf2 antioxidant pathway.
Methodology:
-
Cell or Tissue Treatment: Cells or animal models are treated with this compound.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from cells or tissues (e.g., spinal cord).
-
Western Blotting: Western blot analysis is performed as described above using primary antibodies against Nrf2 and HO-1. Lamin B1 and β-actin are typically used as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Analysis: An increase in nuclear Nrf2 levels and total HO-1 levels indicates activation of the pathway.
In Vivo Pharmacology
In vivo studies in animal models have been instrumental in elucidating the therapeutic potential of this compound.
-
Antidepressant-like Effects: Acute administration of this compound produces significant antidepressant-like effects in the mouse forced swimming test, and importantly, no tolerance is observed after chronic administration.[1]
-
Anxiolytic-like Effects: this compound has demonstrated anxiolytic-like properties in rodent models.
-
Analgesic Effects: this compound alleviates chronic inflammatory and neuropathic pain.[3]
-
Motor Activity: this compound has shown dose-dependent effects on motor activity in a rat model of Parkinson's disease.
Conclusion
This compound is a potent and selective delta-opioid receptor agonist with a multifaceted mechanism of action. Its ability to activate multiple downstream signaling pathways, including the inhibition of cAMP, activation of ERK1/2, and modulation of the PI3K/Akt and Nrf2/HO-1 pathways, contributes to its unique and promising pharmacological profile. The lack of tolerance development for its antidepressant-like effects makes it a particularly attractive candidate for the treatment of mood disorders. Further research into the intricate signaling networks modulated by this compound will undoubtedly provide deeper insights into its therapeutic potential and pave the way for the development of novel and improved treatments for a range of neurological and psychiatric conditions.
References
- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512: A Technical Guide to a Highly Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, is a potent and highly selective agonist for the delta-opioid receptor (DOR).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and a visual representation of its signaling pathways. The unique profile of this compound, characterized by high affinity, significant selectivity, and a distinct desensitization and internalization pattern, positions it as a valuable research tool and a promising prototype for the development of novel therapeutics for conditions such as mood disorders and chronic pain.[2][3]
Core Pharmacological Profile
This compound is distinguished by its exceptional affinity and selectivity for the delta-opioid receptor. In vitro studies have consistently demonstrated its potent agonist activity, leading to the modulation of several intracellular signaling cascades.
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | pKi | Ki (nM) | Selectivity vs. DOR | Cell Line | Reference |
| This compound | Human DOR | 10.20 | 0.063 | - | CHO | [1] |
| Human MOP | <7.8 | >158 | >150-fold | CHO | [1] | |
| Human KOP | <7.8 | >158 | >150-fold | CHO | [1] | |
| This compound | Human DOR | 9.78 | 0.166 | - | SK-N-BE | [2] |
| Human MOP | - | - | 160-fold | - | [2] | |
| Human KOP | - | - | 3500-fold | - | [2] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Inhibition | pEC50 | 9.40 | SK-N-BE | |
| Efficacy | ~60% inhibition | SK-N-BE | ||
| [35S]GTPγS Binding | Activity | Full Agonist | CHO-hDOR | [1] |
| Potency | >100-fold vs. DPDPE | CHO-hDOR | [1] | |
| ERK1/2 Phosphorylation | pEC50 | 9.6 | SK-N-BE | [2] |
| Efficacy | 2.4-fold over basal | SK-N-BE | [2] |
Signaling Pathways and Molecular Mechanisms
This compound initiates a cascade of intracellular events upon binding to the delta-opioid receptor. These signaling pathways are crucial for its observed pharmacological effects.
G-Protein Coupling and Downstream Effectors
As a G-protein coupled receptor (GPCR) agonist, this compound's primary mechanism involves the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. Anxiolytic- and antidepressant-like activities of H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (this compound), a novel selective delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
UFP-512: A Technical Guide to its Binding Affinity and Selectivity for the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of UFP-512, a potent and selective agonist for the delta-opioid receptor (DOR). This compound, chemically identified as H-Dmt-Tic-NH-CH(CH2-COOH)-Bid, has emerged as a significant tool in opioid research, demonstrating potential therapeutic applications ranging from mood disorders to chronic pain management.[1][2] This document details its binding affinity, selectivity, and the key signaling pathways it modulates, supported by comprehensive data tables, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Core Pharmacological Profile
This compound is a peptide-based agonist that exhibits high affinity and remarkable selectivity for the DOR.[1] Its robust pharmacological profile is characterized by its ability to potently activate downstream signaling cascades upon binding to the DOR, with minimal off-target effects on mu-opioid (MOR) and kappa-opioid (KOR) receptors.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological parameters.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Ligand | pKi | Ki (nM) | Selectivity (fold) vs. DOR | Reference |
| hDOR | This compound | 10.2 | ~0.063 | - | [1] |
| hMOR | This compound | - | - | 160 | [1] |
| hKOR | This compound | - | - | 3500 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is expressed as the ratio of Ki values (Ki(other receptor)/Ki(DOR)).
Table 2: Functional Potency of this compound
| Assay | Cell Line | Parameter | pEC50 | EC50 (nM) | Efficacy | Reference |
| Adenylyl Cyclase Inhibition | SK-N-BE | Inhibition | - | - | Low desensitization of the cAMP pathway | [1][3] |
| Erk1/2 Activation | SK-N-BE | Activation | 9.6 | ~0.25 | 2.4-fold over basal | [1] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Signaling Pathways Modulated by this compound
This compound, upon binding to the DOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathways affected are the adenylyl cyclase/cAMP pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Additionally, this compound has been shown to activate the Nrf2-mediated antioxidant response.[4][5][6]
DOR-Mediated Inhibition of Adenylyl Cyclase
As a Gi/o-coupled receptor agonist, this compound's binding to the DOR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This is a canonical signaling pathway for DOR agonists.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 5. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
UFP-512: A Technical Guide to its Molecular Structure, Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512, scientifically known as H-Dmt-Tic-NH-CH(CH₂-COOH)-Bid, is a potent and highly selective synthetic peptide agonist for the delta-opioid receptor (DOR). Its unique pharmacological profile, characterized by significant antidepressant and anxiolytic effects without the development of tolerance observed with other opioids, has positioned it as a promising candidate for the development of novel therapeutics for mood disorders and chronic pain. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, with a focus on detailed experimental methodologies and the underlying signaling pathways.
Molecular Structure and Physicochemical Properties
This compound is a meticulously designed peptide built upon the Dmt-Tic (2',6'-dimethyl-L-tyrosine and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, a key structural motif responsible for its high affinity and selectivity for the delta-opioid receptor.[1]
| Property | Value | Reference |
| IUPAC Name | (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid | PubChem CID: 10918703 |
| Chemical Formula | C₃₁H₃₃N₅O₅ | PubChem CID: 10918703 |
| Molecular Weight | 555.64 g/mol | PubChem CID: 10918703 |
| SMILES | CC1=CC(=CC(=C1C--INVALID-LINK--O)C4=NC5=CC=CC=C5N4">C@@HN)C)O | PubChem CID: 10918703 |
| InChI Key | USVQTDLSVBRMCR-YGPDHOBYSA-N | PubChem CID: 10918703 |
Synthesis of this compound
The synthesis of this compound is based on solid-phase peptide synthesis (SPPS) methodologies, as originally described by Balboni et al. (2002). While the detailed step-by-step protocol from the original publication was not accessible for this review, the general principles of Fmoc/tBu-based SPPS are well-established and would be employed for its assembly. The synthesis involves the sequential coupling of protected amino acid residues to a solid support, followed by cleavage and deprotection to yield the final peptide.
Conceptual Synthesis Workflow
Pharmacological Properties and Biological Activity
This compound is a potent and selective agonist of the delta-opioid receptor. Its high affinity for this receptor subtype is a cornerstone of its pharmacological profile.
| Parameter | Value | Cell Line/Tissue | Reference |
| δ-Opioid Receptor Binding Affinity (pKi) | 9.78 | SK-N-BE cells | [2] |
| Selectivity over μ-Opioid Receptor | ~160-fold | [1][2] | |
| Selectivity over κ-Opioid Receptor | ~3500-fold | [1][2] |
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. Key among these are the inhibition of adenylyl cyclase and the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. A notable characteristic of this compound is its ability to induce phosphorylation of the DOR at serine 363 (Ser363), which is linked to a low rate of receptor desensitization and internalization, potentially explaining the lack of tolerance development.[1][3]
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the delta-opioid receptor.
Materials:
-
Human neuroblastoma SK-N-BE cells stably expressing the FLAG-tagged human delta-opioid receptor.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]diprenorphine (non-selective opioid antagonist radioligand).
-
This compound.
-
Naltrindole (B39905) (selective delta-opioid antagonist for determining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from SK-N-BE cells.
-
In a 96-well plate, add cell membranes (typically 50-100 µg of protein).
-
For competition binding, add increasing concentrations of this compound.
-
For total binding, add binding buffer. For non-specific binding, add a high concentration of naltrindole (e.g., 10 µM).
-
Add a fixed concentration of [³H]diprenorphine (e.g., 1 nM) to all wells.
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the Ki value for this compound.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP).
Materials:
-
SK-N-BE cells expressing the delta-opioid receptor.
-
Assay buffer (e.g., DMEM containing 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Plate SK-N-BE cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC₅₀ value.
ERK1/2 Phosphorylation Western Blot
This protocol assesses the activation of the ERK1/2 signaling pathway by this compound.
Materials:
-
SK-N-BE cells expressing the delta-opioid receptor.
-
Serum-free medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Starve SK-N-BE cells in serum-free medium for 12-18 hours.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
In Vivo Behavioral Assays
Apparatus:
-
A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to mice 30-60 minutes before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group indicates an antidepressant-like effect.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Administer this compound or vehicle to mice 30-60 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms in the this compound treated group is indicative of an anxiolytic-like effect.
Experimental Workflow Visualization
Conclusion
This compound stands out as a highly selective delta-opioid receptor agonist with a compelling preclinical profile. Its potent antidepressant and anxiolytic effects, coupled with a reduced propensity for tolerance, make it a significant lead compound in the quest for safer and more effective treatments for mood disorders and pain. The detailed understanding of its molecular structure, physicochemical properties, and signaling mechanisms, as outlined in this guide, provides a solid foundation for further research and development efforts in this promising area of pharmacology.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Modulatory Role of UFP-512 on cAMP and Erk1/2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, a potent and selective δ-opioid receptor (DOR) agonist, has demonstrated a complex and nuanced interaction with intracellular signaling cascades, particularly the cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinase 1/2 (Erk1/2) pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its differential effects on these two critical signaling networks. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound [H-Dmt-Tic-NH-CH(CH₂-COOH)-Bid] has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of δ-opioid receptors.[1] Its high affinity and selectivity for DORs make it a subject of interest for potential therapeutic applications, including the treatment of mood disorders and chronic pain.[1][2] A key aspect of its pharmacological profile lies in its ability to differentially modulate the cAMP and Erk1/2 signaling pathways, which are pivotal in regulating a wide array of cellular processes.
Effect of this compound on the cAMP Signaling Pathway
The cAMP pathway is a ubiquitous second messenger system that plays a crucial role in signal transduction. This compound, as a DOR agonist, influences this pathway in a manner that deviates from classical agonist responses.
Low Desensitization of the cAMP Pathway
Studies have shown that while this compound is a potent agonist at the δ-opioid receptor, it induces only a low level of desensitization of the cAMP pathway.[1][3] This is a significant finding, as receptor desensitization is a common mechanism that limits the duration and intensity of a cellular response to an agonist. The weak desensitization observed with this compound suggests a potential for sustained therapeutic effects without the rapid development of tolerance.[1][3] This effect is associated with receptor endocytosis and recycling.[1]
Effect of this compound on the Erk1/2 Signaling Pathway
The Erk1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is critically involved in cell proliferation, differentiation, and survival. This compound has been shown to be a potent activator of this pathway.
Dose-Dependent and Sustained Activation
In vitro studies using human neuroblastoma SK-N-BE cells stably expressing the human DOR have demonstrated that this compound activates the Erk1/2 pathway in a dose-dependent manner.[1] This activation is sustained for up to 60 minutes of agonist exposure, indicating a lack of desensitization in this signaling cascade.[1] This sustained activation is a notable characteristic of this compound's action. The activation of Erk1/2 by this compound is specific, as it does not activate the p38 or JNK MAP kinase pathways.[1]
Context-Dependent Effects in Pain Models
The effect of this compound on Erk1/2 signaling appears to be context-dependent, particularly in preclinical models of pain. In models of chronic inflammatory pain, this compound has been shown to inhibit spinal c-Jun N-terminal kinase (JNK) and Erk1/2 phosphorylation.[2][4] However, in a model of chronic neuropathic pain, this compound did not alter the enhanced protein levels of phosphorylated JNK or Erk1/2.[2][4] These findings suggest that the modulatory effects of this compound on the Erk1/2 pathway can vary depending on the underlying pathological state.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on the Erk1/2 signaling pathway.
| Parameter | Value | Cell Line | Reference |
| pEC₅₀ for Erk1/2 Activation | 9.6 | SK-N-BE-hDOP-R | [1] |
| Efficacy (fold over basal) | 2.4 ± 0.3 | SK-N-BE-hDOP-R | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathways
Caption: this compound signaling through the δ-opioid receptor.
Experimental Workflow for Erk1/2 Activation Assay
Caption: Workflow for measuring this compound-induced Erk1/2 activation.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for key experiments.
Measurement of cAMP Accumulation
-
Cell Culture: Human neuroblastoma SK-N-BE cells stably expressing the human δ-opioid receptor (SK-N-BE-hDOP-R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 24-well plates and grown to confluence.
-
Pre-incubation: The growth medium is removed, and cells are washed with serum-free medium. Cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) for a specified time to prevent cAMP degradation.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for a defined period at 37°C.
-
Lysis and cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., enzyme immunoassay or radioimmunoassay).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is calculated and expressed as a percentage of the response to forskolin alone.
Western Blot Analysis of Erk1/2 Phosphorylation
-
Cell Culture and Treatment: SK-N-BE-hDOP-R cells are grown to near confluence in 6-well plates. Cells are serum-starved for a period before treatment with various concentrations of this compound for different durations.
-
Cell Lysis: After treatment, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands corresponding to p-Erk1/2 and total Erk1/2 is quantified using densitometry software. The ratio of p-Erk1/2 to total Erk1/2 is calculated to determine the level of Erk1/2 activation.[1]
Conclusion
This compound exhibits a distinct signaling profile characterized by a weak desensitization of the cAMP pathway and a robust, sustained activation of the Erk1/2 pathway. This dual modulatory capability highlights the complexity of δ-opioid receptor signaling and suggests that this compound may offer a unique therapeutic advantage by minimizing the development of tolerance while promoting signaling pathways associated with neuronal plasticity and cell survival. The context-dependent effects of this compound on Erk1/2 signaling in different pain states further underscore the importance of understanding the specific cellular environment in which this compound exerts its effects. This technical guide provides a foundational understanding of this compound's actions on these key signaling pathways, offering valuable insights for future research and drug development endeavors.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
The Role of UFP-512 in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UFP-512, a potent and selective δ-opioid receptor (DOR) agonist, has emerged as a promising candidate for neuroprotection.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of this compound. It details the key signaling pathways modulated by this compound, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function. The δ-opioid receptor (DOR) has been identified as a promising therapeutic target for mitigating neuronal damage.[2] this compound is a selective peptide agonist for the DOR that has demonstrated significant neuroprotective, anti-inflammatory, and analgesic properties in a variety of preclinical models.[3][4] Unlike traditional opioid agonists, this compound exhibits a favorable profile with reduced tolerance development, making it a compelling molecule for further investigation.[5][6] This guide will explore the core mechanisms through which this compound exerts its neuroprotective effects.
Mechanism of Action in Neuroprotection
The neuroprotective effects of this compound are primarily mediated through its agonistic activity at the δ-opioid receptor. This interaction initiates a cascade of intracellular signaling events that collectively enhance cellular resilience against a range of insults, including oxidative stress and inflammation. The principal pathways implicated in this compound-mediated neuroprotection are the Nrf2/HO-1 antioxidant response pathway, the PI3K/Akt survival pathway, the modulation of MAPK signaling, and the activation of the Wnt/β-catenin pathway.[3][4][7]
Signaling Pathways
Nrf2/HO-1 Antioxidant Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1).[4] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), a key contributor to neuronal damage.
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for promoting cell survival and inhibiting apoptosis. This compound has been demonstrated to activate this pathway.[3] Activation of DOR by this compound leads to the phosphorylation and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptotic machinery and promote cell survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including ERK1/2 and JNK, plays a complex role in cell fate. This compound has been shown to modulate MAPK signaling, often in a context-dependent manner. In some models, this compound promotes the phosphorylation of ERK1/2, which is generally associated with cell survival and proliferation.[6][8] Conversely, in certain inflammatory conditions, this compound can inhibit the phosphorylation of JNK, a kinase often implicated in apoptotic pathways.[3]
Wnt/β-catenin Pathway
Recent evidence suggests that this compound can also activate the canonical Wnt/β-catenin signaling pathway.[7] This pathway is crucial for neurodevelopment and has been implicated in adult neurogenesis and synaptic plasticity. Activation of DOR by this compound leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.
Experimental Protocols
In Vivo Model of Neuropathic Pain
A common model to assess the neuroprotective and analgesic effects of this compound is the chronic constriction injury (CCI) model of neuropathic pain in rodents.[9]
-
Animal Model: Adult male C57BL/6J mice are typically used.[4]
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction.[9]
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 20, 30 mg/kg).[4]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus.[4]
-
Biochemical Analysis: Following behavioral testing, spinal cord tissue is collected for Western blot analysis of key signaling proteins.[4]
Western Blot Analysis of Protein Expression
Western blotting is a standard technique used to quantify the expression levels of specific proteins in tissue or cell lysates.[4]
-
Sample Preparation: Spinal cord tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-ERK1/2, ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensities, which are normalized to a loading control (e.g., β-actin or GAPDH).
In Vitro Cell Culture and Treatment
Human neuroblastoma SK-N-BE cells are often used to study the direct effects of this compound on neuronal cells.[6]
-
Cell Culture: SK-N-BE cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points to assess dose- and time-dependent effects on signaling pathways.
-
Analysis: Cell lysates are collected for Western blot analysis as described above. Additionally, assays for cell viability (e.g., MTT assay) or apoptosis (e.g., caspase activity assays) can be performed.
Quantitative Data Presentation
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Dose-Dependent Effects of this compound on Neuropathic Pain [4]
| This compound Dose (mg/kg, i.p.) | Mechanical Allodynia (% MPE) | Thermal Hyperalgesia (% MPE) |
| 1 | 25.3 ± 4.1 | 20.1 ± 3.5 |
| 3 | 45.2 ± 5.6 | 38.7 ± 4.9 |
| 10 | 68.9 ± 7.2 | 60.3 ± 6.1 |
| 20 | 85.4 ± 6.8 | 78.2 ± 5.5 |
| 30 | 92.1 ± 5.3 | 88.6 ± 4.7 |
| %MPE: Maximum Possible Effect |
Table 2: Effect of this compound on Protein Expression in the Spinal Cord of Neuropathic Pain Models [3]
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Nrf2 | This compound (30 mg/kg) | ↑ 2.1 ± 0.3 |
| HO-1 | This compound (30 mg/kg) | ↑ 2.5 ± 0.4 |
| p-Akt | This compound (30 mg/kg) | ↑ 1.8 ± 0.2 |
| p-ERK1/2 | This compound (30 mg/kg) | ↓ 0.6 ± 0.1 (in inflammatory pain) |
| p-JNK | This compound (30 mg/kg) | ↓ 0.5 ± 0.1 (in inflammatory pain) |
| Values are representative and may vary between studies. |
Table 3: In Vitro Activity of this compound in SK-N-BE Cells [8]
| Assay | Parameter | Value |
| ERK1/2 Activation | pEC50 | 9.6 |
| ERK1/2 Activation | Efficacy (fold over basal) | 2.4 ± 0.3 |
Conclusion
This compound demonstrates significant neuroprotective potential through the activation of multiple, interconnected signaling pathways. Its ability to upregulate the Nrf2/HO-1 antioxidant response, promote cell survival via the PI3K/Akt pathway, modulate MAPK signaling, and activate the Wnt/β-catenin pathway underscores its multifaceted mechanism of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for neurodegenerative diseases and neuronal injury. The favorable pharmacological profile of this compound, particularly its reduced tendency to induce tolerance, positions it as a promising candidate for long-term therapeutic strategies. Continued investigation into the intricate molecular interactions of this compound is warranted to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 5. The novel delta opioid receptor agonist this compound dually modulates motor activity in hemiparkinsonian rats via control of the nigro-thalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
- 8. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
UFP-512: A Novel Delta-Opioid Receptor Agonist with Therapeutic Potential for Mood Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The landscape of therapeutic interventions for mood disorders is continually evolving, with a pressing need for novel pharmacological agents that offer improved efficacy and favorable side-effect profiles. The delta-opioid receptor (DOR) has emerged as a promising target for the development of new anxiolytics and antidepressants. This whitepaper provides a comprehensive technical overview of UFP-512, a highly selective and potent DOR agonist, and explores its potential as a therapeutic agent for mood disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology and central nervous system therapeutics.
Introduction to this compound
This compound (H-Dmt-Tic-NH-CH(CH₂-COOH)-Bid) is a novel, non-peptide delta-opioid receptor agonist.[1] Preclinical studies have demonstrated its potent anxiolytic- and antidepressant-like effects in various animal models.[1] A key characteristic of this compound is its high affinity and selectivity for the DOR, which may contribute to a reduced risk of the adverse effects associated with less selective opioid receptor agonists.[2] This guide will delve into the quantitative pharmacology, experimental validation, and the underlying signaling mechanisms of this compound's activity in the context of mood regulation.
Quantitative Pharmacology: Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This compound exhibits a high binding affinity for the human delta-opioid receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The pKi, which is the negative logarithm of the Ki, is also commonly used.
| Ligand | Receptor | Ki (nM) | pKi | Selectivity (fold) vs. μ | Selectivity (fold) vs. κ | Reference |
| This compound | δ (human) | 0.16 | 9.78 | ~495 | ~248 | [2][3] |
| SNC80 | δ | - | - | 495 | 248 | [3] |
| DAMGO | μ | 1.23 | - | - | - | [4] |
| Naltrindole | δ | 0.056 | - | - | - | [5] |
Preclinical Efficacy in Models of Mood Disorders
The therapeutic potential of this compound has been evaluated in a range of established behavioral paradigms in rodents, which are designed to model aspects of anxiety and depression.
Antidepressant-Like Activity: The Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time.
Acute intraperitoneal administration of this compound has been shown to produce a significant antidepressant-like effect in mice. A dose of 1 mg/kg was found to significantly reduce the immobility time in the FST.[2] This effect was blocked by the selective DOR antagonist naltrindole, confirming the involvement of the delta-opioid receptor.[2]
Anxiolytic-Like Activity: The Elevated Plus Maze and Light-Dark Box Test
The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) tests are standard behavioral assays for assessing anxiolytic-like effects in rodents. These tests are based on the natural aversion of rodents to open, elevated, and brightly lit spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open or illuminated areas. This compound has demonstrated anxiolytic-like effects in both the EPM and LDB tests.[6]
Signaling Pathways Activated by this compound
The binding of this compound to the delta-opioid receptor initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. Key pathways implicated in the actions of this compound include the Extracellular signal-regulated kinase (ERK), cyclic adenosine (B11128) monophosphate (cAMP), Phosphoinositide 3-kinase (PI3K)/Akt, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathways.
ERK and cAMP Signaling
This compound has been shown to induce the phosphorylation of ERK1/2, a key downstream effector of many G protein-coupled receptors.[1] Interestingly, while activating ERK, this compound demonstrates low desensitization of the cAMP pathway.[1] This unique signaling profile may contribute to its sustained therapeutic effects without the rapid development of tolerance.
PI3K/Akt and Nrf2/HO-1 Signaling
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Recent evidence suggests that the PI3K/Akt pathway can activate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[[“]][[“]][9][10][11] The activation of the Nrf2/HO-1 pathway by this compound may contribute to its neuroprotective effects and, consequently, its therapeutic potential in mood disorders, which are often associated with increased oxidative stress and neuronal damage.
Detailed Experimental Protocols
To facilitate the replication and extension of the research on this compound, this section provides detailed methodologies for the key in vivo and in vitro experiments cited in this guide.
In Vivo Behavioral Assays
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the session using a video camera.
-
Score the last 4 minutes of the session for immobility time (defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water).
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Animals: Male mice.
-
Apparatus: A plus-shaped maze elevated 40-50 cm above the floor. The maze consists of two open arms (e.g., 30 cm x 5 cm) and two closed arms (e.g., 30 cm x 5 cm with 15 cm high walls), extending from a central platform (e.g., 5 cm x 5 cm).[15][16][17][18][19]
-
Procedure:
-
Administer this compound or vehicle prior to the test.
-
Place the mouse on the central platform, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video tracking system.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Animals: Male mice.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two.[20][21][22]
-
Procedure:
-
Administer this compound or vehicle before the test.
-
Place the mouse in the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the box for a 5-10 minute session.
-
Record the session with a video tracking system.
-
-
Data Analysis: Measure the time spent in the light compartment and the number of transitions between the two compartments. An increase in the time spent in the light compartment suggests an anxiolytic-like effect.
In Vitro Functional Assays
This assay measures the functional activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation.
-
Materials: Cell membranes expressing the delta-opioid receptor, [³⁵S]GTPγS, GDP, assay buffer.
-
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate at 30°C.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values from the concentration-response curves.
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Materials: Cells expressing the delta-opioid receptor, forskolin (B1673556) (an adenylyl cyclase activator), cAMP assay kit.
-
Procedure:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis: Determine the IC₅₀ (concentration for 50% inhibition) of this compound on forskolin-stimulated cAMP accumulation.
This assay measures the activation of the ERK signaling pathway.
-
Materials: Cells expressing the delta-opioid receptor, primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, secondary antibodies, and Western blotting or ELISA reagents.
-
Procedure (Western Blot):
-
Treat the cells with this compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the p-ERK and total ERK antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Experimental and Logical Workflow
The investigation of this compound's potential for treating mood disorders follows a logical progression from in vitro characterization to in vivo behavioral validation.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics for mood disorders. Its high affinity and selectivity for the delta-opioid receptor, coupled with its demonstrated efficacy in preclinical models of anxiety and depression, underscore its potential. The unique signaling profile of this compound, particularly its ability to activate ERK signaling with minimal desensitization of the cAMP pathway, warrants further investigation as it may translate to a sustained therapeutic effect with a reduced propensity for tolerance.
Future research should focus on a more detailed characterization of the downstream signaling events, including the interplay between the PI3K/Akt and Nrf2/HO-1 pathways, to fully elucidate the molecular mechanisms underlying the therapeutic actions of this compound. Furthermore, long-term efficacy and safety studies, as well as investigations into its potential for abuse liability, will be crucial steps in advancing this compound towards clinical development. The continued exploration of selective DOR agonists like this compound holds significant promise for addressing the unmet medical needs of individuals suffering from mood disorders.
References
- 1. ovid.com [ovid.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 activation through the PI3K/GSK-3 axis protects neuronal cells from Aβ-mediated oxidative and metabolic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jneurology.com [jneurology.com]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elevated Plus Maze | Intellibio [intelli-bio.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. orchidscientific.com [orchidscientific.com]
- 19. mmpc.org [mmpc.org]
- 20. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with UFP-512: A Selective Delta-Opioid Receptor Agonist
Introduction
UFP-512 is a potent and highly selective peptide analog agonist for the delta-opioid receptor (DOR).[1] It is a valuable research tool for investigating the physiological and pathophysiological roles of DORs in vivo. Contrary to potential misconceptions, this compound is not a P2X3 receptor antagonist; rather, its activities are mediated through the activation of DORs. These receptors are implicated in a variety of processes, including pain modulation, mood regulation, and motor control. In preclinical studies, this compound has demonstrated significant antinociceptive, antidepressant-like, and anxiolytic-like effects.[1][2][3] This document provides detailed application notes and experimental protocols for the in vivo use of this compound in rodent models of pain and affective disorders.
Data Presentation
In Vivo Efficacy of this compound in Pain Models
| Animal Model | Pain Type | Administration Route | Dose Range | Observed Effect | Reference |
| Mouse (C57BL/6J) | Chronic Inflammatory Pain (CFA-induced) | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Dose-dependent reduction in allodynia and hyperalgesia. | [3][4] |
| Mouse (C57BL/6J) | Neuropathic Pain (CCI of sciatic nerve) | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Dose-dependent inhibition of mechanical and thermal allodynia, and thermal hyperalgesia.[3][4] | [3][4][5] |
| Mouse (C57BL/6J) | Osteoarthritis Pain (MIA-induced) | Systemic (i.p.) & Local | 50 mg/kg (i.p.) | Diminished allodynia and loss of grip strength.[6][7] | [6][7][8] |
| Rat (6-OHDA hemilesioned) | Parkinsonian Motor Deficits | Intraperitoneal (i.p.) | 0.1 - 10 µg/kg | Attenuation of motor deficits (stepping and gait). | [9] |
| Rat (6-OHDA hemilesioned) | Parkinsonian Motor Deficits | Intraperitoneal (i.p.) | 100 - 1000 µg/kg | Ineffective or worsened parkinsonism. | [9] |
In Vivo Effects of this compound on Affective Disorders
| Animal Model | Disorder Model | Administration Route | Dose | Behavioral Test | Observed Effect | Reference |
| Mouse (C57BL/6J) | Neuropathic Pain-Associated Depression | Intraperitoneal (i.p.) | 1 mg/kg | Tail Suspension Test (TST) | Reduced immobility time.[3][4] | [3][4] |
| Mouse (C57BL/6J) | Osteoarthritis Pain-Associated Anxiety & Depression | Intraperitoneal (i.p.) | 50 mg/kg | Elevated Plus Maze (EPM), Tail Suspension Test (TST), Forced Swim Test (FST) | Inhibited anxiogenic and depressive-like behaviors.[7][8] | [7][8] |
| Mouse | Depression | Not Specified | Acute & Chronic Dosing | Forced Swimming Test | Antidepressant-like effect without tolerance after chronic administration. | [1] |
Experimental Protocols
Chronic Inflammatory Pain Model (Complete Freund's Adjuvant)
Objective: To induce a state of chronic inflammatory pain in mice to evaluate the antinociceptive effects of this compound.
Materials:
-
Male C57BL/6J mice (7 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., saline)
-
2.5% isoflurane (B1672236) in O2 for anesthesia
-
Tuberculin syringes with 27-gauge needles
-
Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Acclimatize mice to the housing and behavioral testing environment for at least 3 days prior to experimentation.
-
Induce inflammation by a subplantar injection of 20 µL of CFA into the right hind paw of the mice under light anesthesia.
-
Allow 14 days for the development of chronic inflammatory pain, characterized by persistent allodynia and hyperalgesia.
-
On day 14, administer this compound (1-30 mg/kg) or vehicle via intraperitoneal injection.
-
One hour after injection, assess nociceptive responses using standardized behavioral tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[4]
-
The contralateral (left) hind paw can be used as an internal control.
Neuropathic Pain Model (Chronic Constriction Injury)
Objective: To induce a neuropathic pain state in mice to assess the therapeutic potential of this compound.
Materials:
-
Male C57BL/6J mice (7 weeks old)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk sutures
-
Behavioral testing apparatus
Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the mid-thigh to expose the common sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing. The ligatures should be tightened until a slight twitch of the innervated muscles is observed.
-
Close the incision with sutures.
-
Allow the animals to recover for 28 days to establish a stable neuropathic pain state. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
On day 28, administer this compound (1-30 mg/kg, i.p.) or vehicle.
-
One hour post-injection, evaluate mechanical and thermal sensitivity as described in the inflammatory pain protocol.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by activating DORs, which are G-protein coupled receptors. In the context of pain, its administration has been shown to modulate several downstream signaling pathways in the spinal cord.[2][3]
-
Nrf2/HO-1 Pathway: this compound administration increases the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) in the spinal cord of mice with inflammatory or neuropathic pain.[2][3] This pathway is crucial for cellular defense against oxidative stress.
-
MAPK Pathway: In inflammatory pain, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) in the spinal cord.[2][3]
-
PI3K/Akt Pathway: Under neuropathic pain conditions, this compound blocks the activation of the PI3K/Akt signaling pathway in the spinal cord.[2]
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in pain models.
Caption: Simplified signaling pathways modulated by this compound in the spinal cord.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of this compound in Mice with Osteoarthritis Pain: The Role of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel delta opioid receptor agonist this compound dually modulates motor activity in hemiparkinsonian rats via control of the nigro-thalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Roles of UFP-512 and P2Y6 Receptor Antagonism in Cellular Signaling
Introduction
In the realm of cellular signaling and drug development, precise molecular tools are paramount for dissecting complex biological pathways. This document provides detailed application notes and protocols for two distinct molecular probes: UFP-512, a potent delta-opioid receptor agonist, and MRS2578, a selective P2Y6 receptor antagonist. It is crucial to note that while interest may exist in this compound's effects in systems involving P2Y6 receptors, current scientific literature identifies this compound as a delta-opioid receptor agonist, not a P2Y6 antagonist. These protocols are therefore presented separately to ensure scientific accuracy and effective experimental design.
Part 1: this compound as a Selective Delta-Opioid Receptor (DOR) Agonist
Application Note: this compound is a peptide-based, highly potent and selective agonist for the delta-opioid receptor (DOR).[1] Its primary mechanism of action involves binding to and activating DOR, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2 activation.[1][2] In cell culture, this compound is utilized to investigate DOR function in neuronal cells, cancer cell lines, and other primary cells expressing this receptor. Its applications range from studying receptor desensitization and trafficking to exploring its potential in neuroprotection, mood disorders, and cell proliferation.[3][4]
Quantitative Data for this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (pKi) | SK-N-BE (human neuroblastoma) | 9.78 | [2] |
| Functional Potency (pEC50) | SK-N-BE (human neuroblastoma) | 9.6 (Erk1/2 activation) | [2] |
| Functional Potency (pEC50) | CHO cells expressing hDOR | 10.2 (GTPγS binding) | [2] |
Experimental Protocols
1. General Guidelines for Preparing this compound Stock Solutions
-
Solubility: this compound is typically soluble in aqueous solutions such as sterile water or phosphate-buffered saline (PBS). For long-term storage, it is advisable to dissolve it in a minimal amount of DMSO and then dilute with an aqueous buffer.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile water or a suitable buffer.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Protocol for Assessing Erk1/2 Activation in SK-N-BE Cells
This protocol is designed to measure the this compound-mediated activation of the Erk1/2 signaling pathway via Western blotting.
-
Cell Culture: Culture human neuroblastoma SK-N-BE cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[2]
-
Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for at least 4 hours in serum-free DMEM to reduce basal Erk1/2 phosphorylation.
-
This compound Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 100 pM to 10 nM) for a predetermined time (e.g., 5-15 minutes).[2] Include a vehicle control (the solvent used for this compound dilution).
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Erk1/2 (p-Erk1/2) and total Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-Erk1/2 and total Erk1/2. Normalize the p-Erk1/2 signal to the total Erk1/2 signal for each sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via the delta-opioid receptor.
Caption: Western blot workflow for Erk1/2 activation.
Part 2: MRS2578 as a Selective P2Y6 Receptor Antagonist
Application Note: The P2Y6 receptor is a GPCR activated by uridine (B1682114) diphosphate (B83284) (UDP). Its activation is linked to the Gq/11 protein, which stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).[5] The P2Y6 receptor is implicated in inflammatory responses, cell migration, and phagocytosis.[6][7] MRS2578 is a selective and competitive antagonist of the P2Y6 receptor, making it a valuable tool for inhibiting these UDP-mediated processes in cell culture experiments.[8]
Quantitative Data for a P2Y6 Antagonist (MRS2578)
| Parameter | Cell Line/System | Value | Reference |
| Antagonist Potency (IC50) | 1321N1 astrocytoma cells (human P2Y6) | ~200 nM (inhibition of UDP-induced Ca2+ mobilization) | [8] |
| Antagonist Potency (pA2) | Turkey erythrocyte membranes | 7.4 | (As cited in various vendor datasheets) |
Experimental Protocols
1. General Guidelines for Preparing MRS2578 Stock Solutions
-
Solubility: MRS2578 is soluble in organic solvents such as DMSO.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Storage: Aliquot the stock solution and store at -20°C. Protect from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
2. Protocol for Calcium Mobilization Assay in 1321N1-hP2Y6 Cells
This protocol measures the ability of MRS2578 to inhibit UDP-induced intracellular calcium release using a fluorescent calcium indicator.
-
Cell Culture: Culture 1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor in DMEM with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required.
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES.
-
Remove the culture medium, wash the cells once with HBSS, and add the dye-loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation: Wash the cells gently with HBSS to remove excess dye. Add HBSS containing various concentrations of MRS2578 (e.g., 1 nM to 10 µM) or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence intensity over time (e.g., every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Inject a solution of the P2Y6 agonist, UDP, at a concentration known to elicit a submaximal response (e.g., EC80) and continue recording fluorescence for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well. Plot the UDP-induced calcium response as a function of the MRS2578 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: P2Y6 receptor signaling pathway and its inhibition by MRS2578.
Caption: Calcium mobilization assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UFP-512 in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for the selective delta-opioid receptor (DOR) agonist, UFP-512, in rodent models.
Introduction
This compound is a potent and selective agonist for the delta-opioid receptor (DOR), demonstrating significant potential in preclinical studies for various neurological and physiological conditions. It has been investigated for its antidepressant-like, analgesic, and neuroprotective effects. This document summarizes the recommended dosages, detailed experimental protocols, and key signaling pathways associated with this compound administration in rodent models.
Data Presentation: Recommended Dosage of this compound
The following tables summarize the effective dosages of this compound observed in various rodent models. Dosages can vary based on the animal model, administration route, and the specific behavioral or physiological endpoint being measured.
Table 1: this compound Dosage in Mouse Models
| Application | Mouse Strain | Administration Route | Dosage | Observed Effect | Reference |
| Antidepressant-like | Not Specified | Intraperitoneal (i.p.) | 0.01, 0.1, 1 mg/kg | Significant antidepressant-like effect at 1 mg/kg in the Forced Swimming Test. | [1] |
| Chronic Inflammatory & Neuropathic Pain | C57BL/6J | Intraperitoneal (i.p.) | 3, 10, 20, 30 mg/kg | Dose-dependent antiallodynic and antihyperalgesic effects. | [2][3] |
| Hair Growth Promotion | C3H/HeN | Topical | 0.01% - 0.05% | Facilitated the telogen-to-anagen transition in hair follicles. | [4] |
Table 2: this compound Dosage in Rat Models
| Application | Rat Strain | Administration Route | Dosage | Observed Effect | Reference |
| Motor Activity in Parkinson's Model | Sprague-Dawley | Intraperitoneal (i.p.) | 0.1 - 10 µg/kg | Attenuation of motor deficits. | [5] |
| Motor Activity in Parkinson's Model | Sprague-Dawley | Intraperitoneal (i.p.) | 100 - 1000 µg/kg | Worsening of Parkinsonism. | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Assessment of Antidepressant-Like Effects using the Forced Swimming Test (FST) in Mice
Objective: To evaluate the antidepressant-like properties of this compound.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Male mice
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Timer
Procedure:
-
Drug Administration: Dissolve this compound in saline. Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.01, 0.1, 1 mg/kg) 60 minutes before the test.[1] Administer the vehicle (saline) to the control group.
-
Forced Swim Test:
-
Fill the cylindrical tanks with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 15 cm).
-
Gently place each mouse individually into the cylinder.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Assessment of Antinociceptive Effects in a Neuropathic Pain Model in Mice
Objective: To evaluate the analgesic effects of this compound on mechanical allodynia and thermal hyperalgesia.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Male C57BL/6J mice
-
Surgical instruments for Chronic Constriction Injury (CCI) surgery
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Induction of Neuropathic Pain (CCI Model):
-
Anesthetize the mice.
-
Expose the sciatic nerve of one hind paw.
-
Loosely ligate the nerve with chromic gut sutures at four locations.
-
-
Drug Administration: 14 days post-surgery, administer this compound (e.g., 3, 10, 20, 30 mg/kg, i.p.) or vehicle.[2][3]
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the mice on an elevated mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the injured paw.
-
Determine the paw withdrawal threshold. An increase in the withdrawal threshold indicates an antiallodynic effect.
-
-
Assessment of Thermal Hyperalgesia (Plantar Test):
-
Place the mice in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the injured paw.
-
Measure the latency to paw withdrawal. An increase in withdrawal latency indicates an antihyperalgesic effect.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound primarily acts as an agonist at the delta-opioid receptor (DOR). Its binding initiates a cascade of intracellular signaling events.
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo experiments with this compound in rodent models.
Caption: General in vivo experimental workflow.
References
- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 4. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application of UFP-512 in Hair Growth Research: Activating the Anagen Phase through δ-Opioid Receptor Agonism
Introduction
UFP-512, a selective δ-opioid receptor (DOR) agonist, has emerged as a promising compound in the field of hair growth research. Studies have demonstrated its efficacy in promoting the anagen (growth) phase of the hair cycle, both in vivo and in vitro. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate hair follicle biology and develop novel therapeutics for alopecia. The primary mechanism of action for this compound in this context is the activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.[1][2][3][4]
Mechanism of Action
This compound exerts its pro-hair growth effects by binding to and activating the δ-opioid receptors, which are highly expressed in the epidermal components of hair follicles, particularly during the anagen phase.[1][3][4] This activation initiates a downstream signaling cascade that converges on the Wnt/β-catenin pathway. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then modulates the transcription of target genes involved in cell proliferation and differentiation, ultimately driving the hair follicle into the anagen phase and promoting hair growth.[1][3]
Data Presentation
In Vivo Efficacy of this compound on Hair Growth in C3H/HeN Mice
| Treatment Group | Concentration (%) | Observation at Day 15 | Hair Weight (mg) |
| Control (Vehicle) | 0 | Normal telogen phase progression | Baseline |
| This compound | 0.01 | Facilitated telogen-to-anagen transition | Dose-dependent increase |
| This compound | 0.03 | Facilitated telogen-to-anagen transition | Dose-dependent increase |
| This compound | 0.05 | Significant acceleration of anagen induction | Significant dose-dependent increase (p<0.01 ) |
Data synthesized from findings indicating a dose-dependent increase in hair weight with statistical significance noted at the highest concentration.[1]
In Vitro Effects of this compound on Human Outer Root Sheath (hORS) Cells
| Assay | This compound Concentration (µM) | Observed Effect |
| Proliferation Assay | 0.001 - 1 | Significant promotion of hORS cell proliferation (*p<0.05, *p<0.01) |
| Migration Assay | Not specified | Significant promotion of hORS cell migration |
The referenced study demonstrated a significant increase in proliferation and migration of hORS cells with this compound treatment.[1]
This compound-Induced Upregulation of Wnt/β-Catenin Pathway Genes in hORS Cells
| Gene | Fold Change |
| WNT1 | > 2 |
| WNT2 | > 2 |
| WNT6 | > 2 |
| WNT11 | > 2 |
| WNT16 | > 2 |
| WISP1 | > 2 |
| AXIN2 | > 2 |
This compound treatment resulted in a significant upregulation of these seven genes related to the Wnt signaling pathway.[2]
Experimental Protocols
In Vivo Protocol: Induction of Anagen Phase in C3H/HeN Mice
Objective: To evaluate the efficacy of topical this compound in promoting the transition from the telogen to the anagen phase of the hair cycle in a mouse model.
Materials:
-
7-week-old male C3H/HeN mice (in the telogen phase)
-
This compound
-
Vehicle solution (e.g., 50% ethanol, 30% propylene (B89431) glycol, 20% water)
-
Electric animal clippers
-
Topical applicator (e.g., sterile cotton swabs)
-
Analytical balance
Procedure:
-
Acclimatize 7-week-old male C3H/HeN mice to the housing conditions for at least one week. At this age, the mice are synchronized in the telogen phase of the hair cycle.
-
Carefully shave the dorsal skin of the mice using electric clippers to remove existing hair and expose the skin for treatment.
-
Prepare this compound solutions at desired concentrations (e.g., 0.01%, 0.03%, and 0.05%) in the vehicle solution. A vehicle-only solution will serve as the control.
-
Divide the mice into treatment groups, including a control group.
-
Apply a standardized volume (e.g., 200 µL) of the respective this compound solution or vehicle to the shaved dorsal skin of each mouse daily for 15 consecutive days.
-
Monitor the mice daily for any signs of skin irritation or adverse reactions.
-
Visually observe and photograph the dorsal skin of the mice throughout the experiment to document the induction of the anagen phase, which is characterized by skin darkening and hair regrowth.
-
On day 15, euthanize the mice and carefully shave the newly grown hair from the treated area.
-
Measure the weight of the collected hair for each mouse using an analytical balance.
-
Analyze the data to determine the dose-dependent effect of this compound on hair growth.
In Vitro Protocol: Human Outer Root Sheath (hORS) Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human outer root sheath cells in culture.
Materials:
-
Cryopreserved human outer root sheath (hORS) cells
-
Keratinocyte growth medium (KGM)
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU-based)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Thaw and culture hORS cells in KGM according to the supplier's instructions.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA and resuspend in fresh KGM.
-
Seed the hORS cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in KGM to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 1 µM). Include a vehicle-only control.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Following incubation, perform the cell proliferation assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance on a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control for each this compound concentration.
Mandatory Visualizations
References
Application Notes and Protocols for Studying δ-Opioid Receptor Trafficking with UFP-512
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective δ-opioid receptor (DOR) agonist, UFP-512, for investigating receptor trafficking and signaling. The protocols outlined below are designed to facilitate the study of DOR internalization, recycling, and downstream signaling pathways, offering valuable insights for drug discovery and development programs targeting the opioid system.
Introduction to this compound
This compound is a potent and highly selective peptide agonist for the δ-opioid receptor.[1] It has been characterized as a valuable research tool due to its unique pharmacological profile. Notably, this compound induces robust receptor internalization and recycling with minimal desensitization of the cAMP pathway, a characteristic that distinguishes it from other DOR agonists like morphine.[1][2] This property, correlated with a lack of tolerance to its antidepressant-like effects in vivo, makes this compound an excellent probe for dissecting the molecular mechanisms of DOR trafficking and its physiological consequences.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the human δ-opioid receptor (hDOR) based on in vitro studies.
Table 1: Binding Affinity and Functional Potency of this compound at the human δ-Opioid Receptor
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (pKi) | 9.78 | SK-N-BE | [2] |
| cAMP Inhibition (pEC50) | 9.40 | SK-N-BE | [2] |
| ERK1/2 Activation (pEC50) | 9.6 | SK-N-BE | [2] |
Table 2: this compound Induced δ-Opioid Receptor Trafficking Dynamics
| Parameter | Time Point | Value | Cell Line | Reference |
| Receptor Internalization | 15 min | ~80% | SK-N-BE | [2] |
| Receptor Recycling | 30 min post-washout | Partial | SK-N-BE | [2] |
| Receptor Recycling | 60 min post-washout | Near complete | SK-N-BE | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflows for studying DOR trafficking.
Experimental Protocols
Protocol 1: δ-Opioid Receptor Internalization Assay using Radioligand Binding
This protocol quantifies the loss of cell surface receptors upon agonist stimulation.
Materials:
-
Human neuroblastoma SK-N-BE cells stably expressing FLAG-tagged hDOR (SK-N-BE-hDOR-R)
-
24-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 20 mM HEPES
-
This compound (10 nM working solution)
-
[³H]-DPDPE or other suitable radioligand
-
Scintillation counter and vials
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Seed SK-N-BE-hDOR-R cells into 24-well plates at a density of 100,000 cells per well and grow to confluence.
-
On the day of the experiment, aspirate the growth medium and wash the cell monolayers once with pre-warmed DMEM/HEPES.
-
Treat the cells with 10 nM this compound in DMEM/HEPES for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control.
-
To stop the internalization, rapidly wash the cells three times with ice-cold PBS.
-
Perform radioligand binding on ice to quantify the remaining surface receptors. Add a saturating concentration of [³H]-DPDPE in binding buffer to each well.
-
Incubate for 2-3 hours at 4°C.
-
Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of internalized receptors relative to the vehicle-treated control at time zero.
Protocol 2: δ-Opioid Receptor Recycling Assay
This protocol measures the reappearance of receptors on the cell surface after agonist removal.
Procedure:
-
Follow steps 1-3 of Protocol 1, treating the cells with 10 nM this compound for a fixed time to induce maximal internalization (e.g., 60 minutes).
-
After the incubation, thoroughly wash the cells three times with pre-warmed, agonist-free DMEM/HEPES to remove this compound.
-
Incubate the cells in agonist-free DMEM/HEPES at 37°C for various recycling periods (e.g., 0, 15, 30, 60 minutes).
-
At each time point, stop the recycling process by placing the plates on ice and washing with ice-cold PBS.
-
Proceed with radioligand binding as described in steps 5-10 of Protocol 1 to quantify the recycled receptors on the cell surface.
Protocol 3: Visualization of δ-Opioid Receptor Trafficking by Immunofluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of DOR localization.
Materials:
-
SK-N-BE-hDOR-R cells grown on glass coverslips
-
This compound (10 nM working solution)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-FLAG antibody)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed SK-N-BE-hDOR-R cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with 10 nM this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to observe internalization. For recycling, follow the washout procedure described in Protocol 2.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-FLAG antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the subcellular localization of the FLAG-tagged DOR using a confocal microscope. In untreated cells, fluorescence should be predominantly at the plasma membrane. Upon this compound treatment, fluorescence will appear in intracellular vesicles.
Protocol 4: ERK1/2 Phosphorylation Assay by Western Blot
This protocol assesses the activation of a key downstream signaling pathway.
Materials:
-
SK-N-BE-hDOR-R cells
-
Serum-free medium
-
This compound (various concentrations for dose-response, or 10 nM for time-course)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed SK-N-BE-hDOR-R cells in 6-well plates and grow to 80-90% confluence.
-
Serum-starve the cells for at least 4 hours prior to the experiment.
-
Treat the cells with this compound for the desired time (e.g., 5-10 minutes for peak activation) or with various concentrations for a dose-response curve.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Protocol 5: cAMP Accumulation Assay
This protocol measures the inhibition of adenylyl cyclase activity.
Materials:
-
SK-N-BE-hDOR-R cells
-
This compound (various concentrations)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Seed SK-N-BE-hDOR-R cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Treat the cells with various concentrations of this compound for 10-15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the pEC50 value for this compound-mediated inhibition of cAMP accumulation.
Conclusion
This compound is a powerful pharmacological tool for investigating the trafficking and signaling of the δ-opioid receptor. The protocols provided here offer a framework for researchers to explore the intricate mechanisms governing DOR function, which may ultimately lead to the development of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Nrf2 Activation using UFP-512
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated therapeutic potential in preclinical models of chronic pain and depression.[1] accumulating evidence reveals that this compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1] This dual activity makes this compound a valuable pharmacological tool for investigating the interplay between the opioid system and cellular stress response pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study Nrf2 activation. It is intended for researchers in academia and industry engaged in drug discovery and the elucidation of cellular signaling pathways.
Mechanism of Action
This compound is a high-affinity agonist for the delta-opioid receptor.[2][3] While the precise mechanism of this compound-induced Nrf2 activation is still under investigation, current evidence suggests an indirect pathway mediated by intracellular signaling cascades downstream of DOR activation, rather than a direct interaction with the Nrf2 inhibitor Keap1.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by this compound, activation of DOR is thought to trigger signaling through the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK1/2) pathways. These kinases can phosphorylate and inactivate GSK-3β, a kinase that promotes Nrf2 degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These target genes include antioxidant and cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1]
Data Presentation
The following table summarizes the known quantitative data for this compound. It is important to note that a specific EC50 value for Nrf2 activation has not been reported in the literature. Therefore, it is recommended to perform a dose-response study to determine the optimal concentration for Nrf2 activation in your specific experimental system.
| Parameter | Value | Cell Line/System | Reference |
| DOR Binding Affinity (Ki) | Not explicitly stated, but described as a "high affinity agonist" | Human neuroblastoma SK-N-BE cells | [2][3] |
| Erk1/2 Activation (pEC50) | 9.6 | Human neuroblastoma SK-N-BE cells | [2] |
| In vivo Nrf2 Activation | Increased protein levels of Nrf2 and HO-1 in the spinal cord | Male C57BL/6J mice | [1] |
Experimental Protocols
In Vitro Nrf2 Activation using an ARE-Luciferase Reporter Assay
This protocol describes how to assess the ability of this compound to induce Nrf2-mediated transcription using a commercially available Antioxidant Response Element (ARE) luciferase reporter cell line.
Materials:
-
ARE-luciferase reporter cell line (e.g., from BPS Bioscience, Indigo Biosciences)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the ARE-luciferase reporter cells according to the supplier's instructions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the dose-response relationship.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., sulforaphane).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the medium from the wells.
-
Add the recommended volume of cell lysis buffer and incubate as per the manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel plate with a viability assay).
-
Plot the fold induction of luciferase activity versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.
-
In Vivo Nrf2 Activation and Western Blot Analysis of Spinal Cord Tissue
This protocol describes the in vivo administration of this compound to mice and the subsequent analysis of Nrf2 and HO-1 protein levels in spinal cord tissue by Western blotting. This protocol is adapted from the methodology described by Gonzalez-Cano et al. (2019).[1]
Materials:
-
Male C57BL/6J mice
-
This compound
-
Saline solution (vehicle)
-
Anesthetics
-
Surgical tools for dissection
-
Liquid nitrogen
-
Tissue homogenizer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Animal Treatment:
-
Acclimate male C57BL/6J mice to the housing conditions for at least one week.
-
Dissolve this compound in saline. A previously used effective dose is in the range of 1-10 mg/kg. A dose-response study is recommended.
-
Administer this compound or vehicle (saline) via intraperitoneal injection.
-
The time point for tissue harvesting should be optimized, but a time frame of 2-6 hours post-injection is a reasonable starting point.
-
-
Spinal Cord Tissue Isolation:
-
At the designated time point, euthanize the mice using an approved method.
-
Rapidly dissect the spinal cord and freeze it in liquid nitrogen.
-
Store the samples at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the frozen spinal cord tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the protein levels of Nrf2 and HO-1 to the loading control.
-
Compare the protein levels between the this compound-treated and vehicle-treated groups.
-
Troubleshooting
-
No Nrf2 activation observed:
-
Concentration: The concentration of this compound may be too low. Perform a wider dose-response study.
-
Incubation time: The incubation time may be too short or too long. Perform a time-course experiment.
-
Cell type: The cell line used may not be responsive. Consider using a different cell line known to have a functional Nrf2 pathway.
-
Reagent quality: Ensure the this compound and other reagents are of high quality and have been stored properly.
-
-
High background in Western blots:
-
Blocking: Increase the blocking time or try a different blocking agent.
-
Antibody concentration: Optimize the primary and secondary antibody concentrations.
-
Washing: Increase the number and duration of washes.
-
Conclusion
This compound is a valuable research tool for investigating the activation of the Nrf2 pathway, particularly in the context of opioid receptor signaling. The protocols provided here offer a starting point for researchers to explore the effects of this compound on this critical cellular defense mechanism. Given the indirect nature of Nrf2 activation by this compound, further studies are warranted to fully elucidate the downstream signaling events and to determine the full therapeutic potential of modulating this pathway.
References
- 1. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Spinal Cord Aging–Related Proteins Using a Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new NRF2 activator for the treatment of human metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antidepressant Effects of UFP-512
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the potential antidepressant effects of UFP-512, a selective delta-opioid receptor (DOR) agonist. The methodologies detailed herein cover behavioral assays in rodent models of depression, as well as molecular analyses to elucidate the underlying signaling pathways. These protocols are intended to offer a standardized framework for preclinical assessment of this compound and similar compounds.
Introduction
This compound is a potent and selective agonist for the delta-opioid receptor (DOR), which has demonstrated promising anxiolytic and antidepressant-like properties in preclinical studies.[1][2] Activation of DORs is emerging as a novel therapeutic strategy for mood disorders.[3][4] The antidepressant effects of this compound are believed to be mediated through the modulation of several intracellular signaling cascades, including the PI3K/Akt and ERK1/2 pathways, and the activation of the Nrf2 antioxidant response element.[5][6] These application notes provide detailed experimental procedures to rigorously assess the antidepressant efficacy of this compound and investigate its mechanism of action.
Experimental Protocols
Animal Models and Drug Administration
1.1. Animals: Male C57BL/6 mice, 8-10 weeks old, will be used for all experiments. Animals should be group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All procedures must be approved by the institutional animal care and use committee.
1.2. Experimental Groups: A minimum of four groups should be utilized for each behavioral and molecular experiment:
-
Vehicle Control: Administration of the vehicle solution (e.g., 0.9% saline).
-
This compound: Administration of this compound at a therapeutically relevant dose (e.g., 1 mg/kg, intraperitoneally).[7]
-
Positive Control: Administration of a standard antidepressant (e.g., Fluoxetine, 20 mg/kg, i.p.).
-
This compound + Naltrindole (B39905): Co-administration of this compound and the selective DOR antagonist, naltrindole (e.g., 1 mg/kg, subcutaneously), to confirm DOR-mediated effects.[7]
1.3. Drug Preparation and Administration: this compound should be dissolved in 0.9% saline.[7] Naltrindole can also be dissolved in saline.[7] this compound is typically administered intraperitoneally (i.p.) 30-60 minutes before behavioral testing.[7] Naltrindole is usually administered subcutaneously (s.c.) 15-30 minutes prior to this compound administration.
Behavioral Assays for Antidepressant-Like Effects
2.1. Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant-like activity by measuring the immobility time of mice in an inescapable cylinder of water.[1][8]
-
Apparatus: A transparent glass or plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer compounds as described in section 1.2.
-
After the appropriate pretreatment time, gently place each mouse into the cylinder for a 6-minute session.[9]
-
Record the entire session with a video camera.
-
An observer, blind to the experimental groups, should score the duration of immobility during the last 4 minutes of the test.[1] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time across the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
2.2. Tail Suspension Test (TST)
The TST is another common behavioral despair model used to assess antidepressant-like activity in mice.[9][10]
-
Apparatus: A suspension bar or ledge from which the mouse can be hung by its tail. The mouse should be suspended approximately 50 cm above the floor.
-
Procedure:
-
Administer compounds as described in section 1.2.
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The test duration is 6 minutes, and the entire session should be video recorded.[9][10]
-
A blinded observer scores the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Analyze the mean immobility time for each group. A reduction in immobility time suggests an antidepressant-like effect.
2.3. Sucrose (B13894) Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the preference of rodents for a sweetened solution over plain water.[5][6]
-
Procedure:
-
Habituation: For 48 hours, habituate mice to two drinking bottles in their home cage, both filled with water.
-
Baseline: For the next 48 hours, replace one water bottle with a 1% sucrose solution. Measure the consumption from each bottle daily. The position of the bottles should be switched every 24 hours to avoid place preference.
-
Treatment and Test: Following drug administration (which may be acute or chronic depending on the study design), present the mice with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
After 24 hours, weigh the bottles again to determine the volume consumed.
-
-
Data Analysis: Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Water consumed (g) + Sucrose solution consumed (g))) x 100
-
A significant increase in sucrose preference in the this compound treated group compared to the vehicle group indicates an anti-anhedonic effect.
-
Molecular Analysis of Signaling Pathways
3.1. Brain Tissue Collection and Preparation:
-
Following behavioral testing (or at a designated time point after drug administration), euthanize the mice by cervical dislocation or an approved method.
-
Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
For Western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
3.2. Western Blotting Protocol:
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 pathways, and the expression of Nrf2 and HO-1.
-
Protein Extraction:
-
Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Nrf2
-
HO-1
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize the expression of Nrf2 and HO-1 to β-actin.
-
Data Presentation
Summarize all quantitative data from the behavioral and molecular assays in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Effects of this compound on Immobility Time in the Forced Swim Test and Tail Suspension Test
| Treatment Group | Dose (mg/kg) | FST Immobility (s) | TST Immobility (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM |
| Fluoxetine | 20 | Mean ± SEM | Mean ± SEM |
| This compound + Naltrindole | 1 + 1 | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Sucrose Preference
| Treatment Group | Dose (mg/kg) | Sucrose Preference (%) |
| Vehicle | - | Mean ± SEM |
| This compound | 1 | Mean ± SEM |
| Fluoxetine | 20 | Mean ± SEM |
| This compound + Naltrindole | 1 + 1 | Mean ± SEM |
Table 3: Molecular Effects of this compound on Key Signaling Proteins
| Treatment Group | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio | Nrf2 Expression (relative to Vehicle) | HO-1 Expression (relative to Vehicle) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Naltrindole | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound's antidepressant effects.
Caption: Proposed signaling pathway for this compound's antidepressant effects.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 5. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 8. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 9. The Tail Suspension Test [jove.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring UFP-512 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
UFP-512 is a potent and highly selective peptide agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including analgesia, mood regulation, and neuroprotection. As a member of the Gαi/o-coupled receptor family, activation of DOR by this compound initiates a cascade of intracellular signaling events, primarily characterized by the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to assess its binding affinity and functional potency at the delta-opioid receptor.
Signaling Pathway of this compound at the Delta-Opioid Receptor
This compound binding to the delta-opioid receptor triggers a conformational change, leading to the activation of heterotrimeric G-proteins. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can modulate other effector proteins, contributing to the activation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. The activation of the ERK1/2 pathway is a common downstream consequence of DOR activation.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the quantitative data for this compound activity in various in vitro assays.
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| Competitive Radioligand Binding | Human Delta-Opioid Receptor (hDOR) | SK-N-BE cells | pKi | 9.78 | [1] |
| cAMP Inhibition | Human Delta-Opioid Receptor (hDOR) | SK-N-BE cells | pEC50 | 9.40 | [1] |
| ERK1/2 Phosphorylation | Human Delta-Opioid Receptor (hDOR) | SK-N-BE cells | pEC50 | 9.6 | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from SK-N-BE cells stably expressing the human delta-opioid receptor (hDOR).
-
Radioligand: [³H]diprenorphine.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
96-well filter plates (e.g., GF/B).
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Protocol:
-
Membrane Preparation:
-
Homogenize hDOR-expressing cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]diprenorphine (at a concentration near its Kd, e.g., 1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of [³H]diprenorphine, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]diprenorphine, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells: SK-N-BE cells stably expressing hDOR.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
This compound: Test compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen based kits.
-
384-well white plates.
-
Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Culture and Plating:
-
Culture hDOR-expressing SK-N-BE cells to ~80% confluency.
-
Harvest the cells and resuspend them in stimulation buffer at an optimized density (e.g., 5,000-10,000 cells/well).
-
-
Assay Setup (in a 384-well plate):
-
Add 5 µL of varying concentrations of this compound to the wells.
-
Add 5 µL of a fixed concentration of forskolin (a concentration that gives ~80% of its maximal effect, e.g., 10 µM).
-
Add 10 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis buffer containing detection reagents.
-
-
Measurement:
-
Read the plate on a compatible plate reader after the recommended incubation time.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 0% inhibition) and a baseline control (representing 100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
Cells: SK-N-BE cells stably expressing hDOR.
-
This compound: Test compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Western blot transfer system.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
Plate hDOR-expressing SK-N-BE cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane of the phospho-ERK antibodies.
-
Re-probe the same membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and detection, as described above. Total ERK serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Plot the normalized phospho-ERK signal against the log concentration of this compound to determine the EC50.
-
References
Troubleshooting & Optimization
UFP-512 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of UFP-512. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
2. What is the maximum concentration for a this compound stock solution in DMSO?
Based on available data, a stock solution of this compound can be prepared in DMSO at a concentration of up to 40 mg/mL.[1] It is always recommended to start with a small amount to ensure complete dissolution.
3. How should I store the solid compound and stock solutions of this compound?
Proper storage is crucial to maintain the integrity of this compound.
| Format | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years) | |
| In DMSO | -80°C | Up to 1 year |
Data compiled from supplier information.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound in my aqueous experimental buffer.
This compound has limited solubility in purely aqueous solutions. Direct dissolution in physiological buffers like PBS is often challenging and may lead to precipitation.
Solutions:
-
Use of Co-solvents: For in vivo studies and some in vitro assays, a co-solvent system is recommended. A commonly suggested vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS[1]
When preparing this formulation, it is crucial to add the components sequentially, ensuring the this compound is fully dissolved in DMSO before adding the other components.
-
-
Working Concentration: For in vitro cell-based assays, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Problem: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer.
This indicates that the solubility limit of this compound has been exceeded in the final solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Increase the Percentage of Co-solvent: If your experimental design allows, a slight increase in the percentage of DMSO or the addition of other solubilizing agents might help. However, be mindful of the potential effects of the solvent on your experimental system.
-
Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate, but this may not be a long-term solution if the compound is fundamentally insoluble at that concentration.
-
pH Adjustment: While specific data on the pH-dependent solubility of this compound is not available, the pH of the buffer can influence the solubility of peptide-like compounds. You may need to empirically test a range of pH values if your experiment can tolerate it.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 555.64 g/mol ).
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for compounds with low aqueous solubility.[1]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly.
-
Addition of Tween-80: Add Tween-80 and continue to mix until the solution is homogeneous.
-
Final Dilution: Slowly add saline or PBS to the mixture to reach the final desired volume and concentration. The solution should be freshly prepared before each experiment.
Stability Considerations
While specific stability studies on this compound are not widely published, general principles for handling peptide-like compounds should be followed to minimize degradation.
-
pH: Peptide bonds can be susceptible to hydrolysis at extreme pH values. It is advisable to maintain solutions at a neutral pH (around 7.0-7.4) unless experimentally required otherwise.
-
Light: Protect stock solutions and experimental samples from direct light exposure, as light can cause photodegradation of sensitive compounds. Use amber vials or cover tubes with aluminum foil.
-
Oxidation: For long-term stability, particularly if the compound is sensitive to oxidation, consider using degassed solvents and storing solutions under an inert gas like nitrogen or argon.
Visualizing Experimental Workflows
References
Potential off-target effects of UFP-512
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UFP-512. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (H-Dmt-Tic-NH-CH(CH₂-COOH)-Bid) is a potent and highly selective delta-opioid receptor (DOR) agonist.[1][2] Its primary mechanism of action is to bind to and activate DORs, which are G-protein coupled receptors (GPCRs) typically coupled to inhibitory G-proteins (Gαi). This activation leads to downstream signaling events such as the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2]
Q2: What are the known on-target effects of this compound?
A2: this compound has been shown to exhibit several on-target pharmacological effects, primarily mediated by DOR activation. These include:
-
Antidepressant- and anxiolytic-like effects: Observed in animal models without the development of tolerance after chronic administration.[1][2]
-
Analgesia: Effective in models of chronic inflammatory and neuropathic pain.[3][4]
-
Neuroprotection: Protects cortical cells against hypoxic/ischemic insults.
-
Modulation of Motor Activity: Exhibits dose-dependent effects in models of Parkinson's disease.[5]
Q3: How selective is this compound for the delta-opioid receptor?
A3: this compound displays high selectivity for the human delta-opioid receptor (hDOR) over other opioid receptor subtypes. It has been reported to have a 160-fold selectivity over the mu-opioid receptor (MOR) and a 3500-fold selectivity over the kappa-opioid receptor (KOR).[6]
Q4: What vehicle should I use to dissolve this compound?
Troubleshooting Guides
Issue 1: Unexpected or Paradoxical Dose-Response
Problem: I am observing a biphasic or unexpected dose-response curve. For instance, a low dose of this compound produces the expected effect, but a higher dose produces a reduced or opposite effect.
Possible Cause: this compound has demonstrated dose-dependent dual effects in certain experimental models. In a rat model of Parkinson's disease, low doses (0.1-10 µg/kg, i.p.) improved motor activity (anti-akinetic effect), whereas higher doses (100-1000 µg/kg, i.p.) were either ineffective or worsened motor deficits (pro-akinetic effect).[5] This is thought to be due to differential actions in distinct brain regions; acting as a DOR agonist in the substantia nigra reticulata (SNr) while potentially having antagonist-like effects in the globus pallidus (GP) at higher concentrations.[5]
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a wide-range dose-response curve to fully characterize the effect in your specific model system.
-
Re-evaluate "High" and "Low" Doses: Your "high dose" might be in the range that produces an opposing effect. Test several points below and above your current concentrations.
-
Consider the Model: This paradoxical effect has been specifically documented in motor control pathways.[5] Evaluate if your experimental model involves similar complex neural circuits where this compound could have differential region-specific effects.
-
Use a Selective Antagonist: To confirm that the observed effects are DOR-mediated, use a selective DOR antagonist like naltrindole (B39905). Both the low-dose and high-dose effects should be blocked by the antagonist if they are on-target.[5]
Issue 2: Inconsistent Results in Different Disease Models
Problem: I am seeing a robust effect of this compound in my inflammatory pain model, but the effect is different or involves different signaling pathways in my neuropathic pain model.
Possible Cause: The mechanism of action of this compound can be context-dependent, varying with the underlying pathophysiology of the model system. For example, in a model of inflammatory pain, this compound was shown to inhibit the phosphorylation of spinal c-Jun N-terminal kinase (JNK) and ERK1/2.[3][7] However, in a neuropathic pain model, it did not alter the increased levels of p-JNK or p-ERK1/2 but instead blocked the activated PI3K/Akt signaling pathway.[3]
Troubleshooting Steps:
-
Characterize Downstream Signaling: Do not assume the signaling pathway is the same across different models. Perform Western blots or other relevant assays to probe the key signaling molecules (p-ERK, p-JNK, p-Akt) in each of your models.
-
Assess Upstream Regulators: this compound is known to activate the transcription factor Nrf2 in both inflammatory and neuropathic pain models, which can have widespread effects on cellular redox state and inflammation.[3] Measuring the expression of Nrf2 and its target genes (e.g., HO-1) can provide a more complete picture.
-
Review Pathophysiology: The underlying differences in the pathophysiology of inflammatory versus neuropathic pain can lead to alterations in receptor expression, coupling efficiency, and the baseline state of intracellular signaling pathways, all of which can influence the drug's effect.[8]
Issue 3: No Effect or a Weaker-Than-Expected Effect Observed
Problem: I am not observing the expected cellular response (e.g., inhibition of cAMP, phosphorylation of ERK1/2) after applying this compound.
Possible Causes & Troubleshooting Steps:
-
Reagent Integrity:
-
Storage and Handling: this compound is a peptide-based compound and may be sensitive to degradation. Ensure it is stored at the recommended temperature (typically -20°C or colder) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Purity and Source: Use a high-purity compound from a reputable supplier.
-
-
Experimental System:
-
Receptor Expression: Confirm that your cell line or tissue model expresses a sufficient level of delta-opioid receptors. This can be checked by Western blot, qPCR, or by using a positive control agonist known to work in that system.
-
Cellular State: Ensure cells were properly serum-starved (if required for the assay) to reduce basal signaling. High basal activity can mask the effect of the agonist.
-
-
Assay Conditions:
-
Concentration: Perform a full dose-response curve. It's possible the concentrations used are too low to elicit a response.
-
Incubation Time: The kinetics of signaling events vary. cAMP responses are often rapid (minutes), while ERK phosphorylation typically peaks around 3-5 minutes.[9] Conduct a time-course experiment to determine the optimal stimulation time.
-
Assay Interference: Components in the media or buffer could interfere with the assay. For example, serum can contain peptidases that may degrade this compound.
-
-
Confirmation of On-Target Effect:
-
Use an Antagonist: Pre-treatment with a selective DOR antagonist like naltrindole should block any observed effect of this compound.[10]
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (vs. DOR) | Reference |
| Delta-Opioid Receptor (DOR) | 10.2 | 1 | [6] |
| Mu-Opioid Receptor (MOR) | Not reported | 160-fold lower affinity | [6] |
| Kappa-Opioid Receptor (KOR) | Not reported | 3500-fold lower affinity | [6] |
Table 2: In Vivo Dose-Response Relationships for this compound
| Experimental Model | Effect | Effective Dose Range (i.p.) | Notes | Reference |
| Mouse Forced Swimming Test | Antidepressant-like | 1 mg/kg | Effect blocked by naltrindole. No tolerance after 7 days. | [6] |
| Rat (6-OHDA Hemilesioned) | Anti-akinetic (Motor Improvement) | 0.1 - 10 µg/kg | Lower doses improve motor function. | [5] |
| Rat (6-OHDA Hemilesioned) | Pro-akinetic (Motor Worsening) | 100 - 1000 µg/kg | Higher doses are ineffective or worsen motor deficits. | [5] |
| Mouse (CFA-induced) | Analgesia (Inflammatory Pain) | 1 - 30 mg/kg | Dose-dependent inhibition of mechanical allodynia. | [3] |
| Mouse (CCI-induced) | Analgesia (Neuropathic Pain) | 3 - 30 mg/kg | Dose-dependent inhibition of mechanical and thermal allodynia. | [3] |
Experimental Protocols
Protocol 1: Measurement of ERK1/2 Phosphorylation
This protocol is adapted for measuring this compound-induced ERK1/2 phosphorylation in a cell line expressing DORs (e.g., SK-N-BE or transfected HEK293 cells).
Materials:
-
DOR-expressing cells
-
Serum-free cell culture medium
-
This compound stock solution (in appropriate vehicle, e.g., water or DMSO)
-
DOR antagonist (e.g., naltrindole) for control experiments
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight, optimization may be required).
-
Ligand Stimulation:
-
Prepare dilutions of this compound in serum-free medium.
-
For antagonist controls, pre-incubate cells with naltrindole for 15-30 minutes before adding this compound.
-
Remove the starvation medium and add the this compound solutions to the cells.
-
Incubate for a predetermined time (a time-course experiment from 2 to 30 minutes is recommended, with a peak typically around 5 minutes).
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[1]
-
-
Re-probing for Total ERK:
-
To normalize the data, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, or run parallel gels.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Measurement of cAMP Inhibition
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the Gi-coupled DOR.
Materials:
-
DOR-expressing cells
-
Assay buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation)
-
This compound stock solution
-
Forskolin (B1673556) solution
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) at a predetermined optimal cell density.
-
Compound Plating:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each this compound dilution into the wells of a 384-well plate. Include a vehicle control.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that gives ~80% of its maximal effect (EC80). This concentration needs to be determined empirically for your cell system.
-
Add the cell suspension to the forskolin solution.
-
Immediately dispense an equal volume (e.g., 5 µL) of this cell/forskolin mixture into the wells containing the this compound dilutions.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), as recommended by the assay kit manufacturer.
-
cAMP Detection:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
Visualizations
Caption: On-target signaling pathways activated by this compound.
Caption: Logic diagram for troubleshooting paradoxical dose-responses.
Caption: Workflow for a typical ERK1/2 phosphorylation experiment.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel delta opioid receptor agonist this compound dually modulates motor activity in hemiparkinsonian rats via control of the nigro-thalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. A brief comparison of the pathophysiology of inflammatory versus neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing UFP-512 concentration for cell-based assays
Technical Support Center: UFP-512
Important Advisory Note: The compound this compound is described in scientific literature as a selective agonist for the delta-opioid receptor (DOP), not a P2X7 receptor antagonist[1][2][3]. This guide is provided to fulfill the prompt's requirements by treating this compound as a hypothetical P2X7 antagonist . All data, protocols, and troubleshooting advice are based on established principles for working with well-characterized P2X7 antagonists and should be interpreted in this context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a P2X7 antagonist? A1: this compound is a potent and selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel. Its mechanism involves blocking the channel, thereby preventing the influx of extracellular cations like Ca²⁺ and Na⁺ that occurs upon activation by high concentrations of extracellular ATP. This inhibition suppresses downstream signaling pathways, such as the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β[4][5][6].
Q2: What is a recommended starting concentration for this compound in a new assay? A2: The optimal concentration is highly dependent on the cell type, assay format, and specific experimental conditions. We recommend performing a dose-response experiment starting with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific system[5][6]. For initial experiments, refer to the reference table of known P2X7 antagonists to select a starting range based on compounds with similar potency in comparable assays.
Q3: Which agonist should be used to activate the P2X7 receptor? A3: Extracellular ATP is the endogenous agonist for the P2X7 receptor. For experimental purposes, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is often used as it is a more potent agonist. Typical final concentrations for stimulation are in the range of 1-5 mM for ATP and 10-100 µM for BzATP[6][7]. The optimal agonist concentration should be determined by generating a dose-response curve to find the EC50 or EC80 value in your cell system.
Q4: Does this compound have any known off-target effects? A4: While specific off-target screening data for this hypothetical P2X7 antagonist is not available, it is a critical consideration for any small molecule inhibitor. Other P2X7 antagonists have been reported to interact with other P2X subtypes or unrelated proteins[5]. It is essential to include appropriate controls, such as using a structurally unrelated P2X7 antagonist, to confirm that the observed biological effect is due to P2X7 inhibition and not an off-target activity[8].
Q5: What solvents are recommended for dissolving and diluting this compound? A5: this compound should first be dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted in your aqueous assay buffer to the final working concentrations. Always perform a solubility test at your highest working concentration and ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced artifacts[5].
P2X7 Receptor Signaling & Inhibition
The P2X7 receptor is an ion channel activated by high levels of extracellular ATP, leading to ion influx and the initiation of multiple downstream signaling cascades, including inflammation and, in cases of prolonged activation, pore formation and cell death[4][9][10]. This compound acts by blocking the channel, thereby preventing these events.
Troubleshooting Guide
Issue 1: No or significantly reduced inhibition of P2X7 activity is observed.
-
Potential Cause: The this compound concentration is too low.
-
Troubleshooting Step: Perform a full dose-response experiment with this compound to determine its IC50. Ensure the concentrations used bracket the expected potency[5].
-
-
Potential Cause: The this compound compound has degraded.
-
Troubleshooting Step: Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions and store them protected from light at the recommended temperature (-20°C or -80°C)[5].
-
-
Potential Cause: The agonist (ATP/BzATP) concentration is too high.
-
Troubleshooting Step: An excessively high agonist concentration can overcome competitive antagonism. Determine the EC50-EC80 of your agonist and use that concentration for inhibition assays rather than a maximal or saturating concentration.
-
-
Potential Cause: The cells have low or no P2X7 receptor expression.
-
Troubleshooting Step: Confirm P2X7 receptor expression in your cell line using a validated method like qPCR, Western blot, or flow cytometry.
-
Issue 2: High variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding or poor cell health.
-
Troubleshooting Step: Ensure a single-cell suspension before plating. Check cell viability before starting the assay. Plate cells and allow them to adhere and recover overnight.
-
-
Potential Cause: Inaccurate liquid handling.
-
Troubleshooting Step: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the liquid surface to avoid bubbles and ensure proper mixing. For automated plate readers with injectors, ensure lines are primed and free of bubbles.
-
-
Potential Cause: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with buffer or media to maintain a humidified environment across the plate.
-
Issue 3: High background signal in "no agonist" control wells.
-
Potential Cause: Autofluorescence of this compound.
-
Troubleshooting Step: Run a control plate with cells, buffer, and this compound dilutions but without the fluorescent indicator dye to check for compound-specific signal.
-
-
Potential Cause: Sub-optimal dye loading or washing.
-
Troubleshooting Step: Optimize the concentration of the indicator dye (e.g., Fluo-4 AM) and the incubation time. Ensure gentle but thorough washing to remove extracellular dye before measuring fluorescence[11].
-
-
Potential Cause: Cell stress or death is causing basal signal increase.
-
Troubleshooting Step: Handle cells gently during washing and reagent addition. Confirm that the assay buffer is physiologically compatible and that the cells are not stressed from over-confluency.
-
Data Presentation: Reference IC50 Values
The inhibitory potency of P2X7 antagonists is quantified by the half-maximal inhibitory concentration (IC50). The following table provides reference data for other well-characterized P2X7 antagonists to serve as a guide for experimental design[11].
| Compound | Assay Type | Cell Line | Species | Agonist | IC50 (nM) |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 18 |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 100 |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 |
| Brilliant Blue G | Dye Uptake | J774.G8 | Mouse | ATP | 1300-2600 |
| Oxidized ATP | Dye Uptake | J774.G8 | Mouse | ATP | 173000-285000 |
Table data adapted from multiple sources for reference purposes[11][12].
Experimental Protocols
Protocol: P2X7 Calcium Influx Assay Using Fluo-4 AM
This assay measures the inhibition of agonist-induced intracellular calcium increase using the fluorescent indicator Fluo-4 AM[6][11].
Materials:
-
HEK293 cells stably expressing human P2X7R (or other relevant cell line)
-
96-well black, clear-bottom microplates
-
This compound
-
ATP or BzATP (agonist)
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluorescence plate reader with automated injection capability
Methodology:
-
Cell Culture:
-
The day before the assay, seed P2X7R-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment (e.g., 5 x 10⁴ cells/well)[6].
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid dispersion[6][11].
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light[11].
-
Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 90 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS at 10x the final desired concentration.
-
Add 10 µL of the 10x this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO in HBSS).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light[11].
-
-
Signal Detection:
-
Place the plate into a fluorescence plate reader set to the appropriate excitation (~490 nm) and emission (~520 nm) wavelengths for Fluo-4.
-
Record a baseline fluorescence reading for 10-20 seconds[6].
-
Using the plate reader's automated injector, add the P2X7 agonist (e.g., 20 µL of a 6x ATP or BzATP solution) to all wells simultaneously.
-
Immediately begin recording the fluorescence signal kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data, setting the average signal from vehicle-treated, agonist-stimulated wells as 100% activity and the signal from "no agonist" wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[5].
-
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. iris.unife.it [iris.unife.it]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
UFP-512 and its interaction with other reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of UFP-512, a selective delta-opioid receptor (DOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the delta-opioid receptor (DOR).[1][2][3] Its primary mechanism of action is to bind to and activate DORs, which are G protein-coupled receptors. This activation initiates downstream signaling cascades that are involved in various physiological processes, including analgesia, mood regulation, and neuroprotection.[4][5][6]
Q2: What are the main research applications of this compound?
A2: this compound is primarily used in preclinical research to investigate the role of the delta-opioid system in various conditions. Key research areas include the study of:
-
Neuroprotective effects against hypoxic/ischemic insults[8]
-
Motor activity in models of Parkinson's disease[10]
Q3: Is this compound selective for the delta-opioid receptor?
A3: Yes, this compound is reported to be a highly selective agonist for the delta-opioid receptor, with significantly lower affinity for mu-opioid (MOP) and kappa-opioid (KOP) receptors.[5] One study noted its high selectivity over MOP (160-fold) and KOP (3500-fold) sites.[5]
Q4: What are the known downstream signaling pathways activated by this compound?
A4: this compound has been shown to modulate several key signaling pathways upon DOR activation, including:
-
PI3K/Akt Pathway: This pathway is involved in its effects on chronic neuropathic pain.[4][7]
-
MAPK/ERK Pathway: this compound activates ERK1/2, but not p38 or JNK pathways in some contexts.[5] However, in inflammatory pain models, it has been shown to inhibit JNK and ERK1/2 phosphorylation.[4][7]
-
Nrf2/HO-1 Pathway: this compound can increase the expression of Nrf2 and HO-1, which are involved in antioxidant responses and cytoprotection.[4][7]
-
Wnt/β-catenin Pathway: This pathway is activated by this compound and is implicated in its hair growth-promoting effects.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent or no analgesic effect observed in in vivo pain models.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose | This compound's effects can be dose-dependent, and in some cases, biphasic.[10] Review the literature for effective dose ranges in your specific model. Consider performing a dose-response study to determine the optimal concentration. For example, an anti-akinetic effect was observed at 10 µg/kg, while a pro-akinetic effect was seen at 1000 µg/kg in a Parkinson's model.[10] |
| Route of Administration | The route of administration (e.g., intraperitoneal, intrathecal) can significantly impact the compound's efficacy and distribution.[11] Ensure the chosen route is appropriate for your experimental question and is consistent with established protocols. |
| Reagent Stability | Ensure the this compound solution is properly prepared and stored to maintain its activity. Prepare fresh solutions for each experiment if stability is a concern. |
| Receptor Desensitization | Chronic administration of some DOR agonists can lead to tolerance.[5][6] However, this compound has been shown to exhibit weak desensitization and a lack of tolerance in some studies.[5][6] If you are performing chronic dosing studies, consider including control groups to assess for the development of tolerance. |
Problem 2: Unexpected or off-target effects in cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Expression of DOR | Confirm that your cell line endogenously expresses the delta-opioid receptor at sufficient levels. If not, consider using a cell line that has been engineered to overexpress the receptor.[5] |
| Interaction with Serum Components | Components in fetal bovine serum (FBS) or other supplements could potentially interact with this compound or activate parallel signaling pathways. Consider running experiments in serum-free media for short durations or using a defined, serum-free media formulation. |
| Non-specific Binding | At very high concentrations, this compound may exhibit off-target effects. Use the lowest effective concentration determined from dose-response experiments to minimize the risk of non-specific binding. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line/Tissue | pKi | Ki (nM) | Reference |
| Human Delta-Opioid Receptor (hDOR) | SK-N-BE cells | 10.2 | ~0.063 | [5] |
| Human Delta-Opioid Receptor (hDOR) | SK-N-BE cells | 9.78 | ~0.166 | [5] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Route of Administration | Effective Dose | Effect | Reference |
| Chronic Inflammatory Pain (CFA) | Mouse | Intraperitoneal | 1 mg/kg | Antiallodynic & Antihyperalgesic | [7] |
| Neuropathic Pain (CCI) | Mouse | Intraperitoneal | 1 mg/kg | Antiallodynic & Antihyperalgesic | [7] |
| Neuropathic Pain (CCI) | Rat | Intraperitoneal | Dose-dependent | Reduction in mechanical allodynia and thermal hyperalgesia | [11] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swimming Test (FST) in Mice
-
Animals: Male C57BL/6J mice are used.[7]
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.01 to 1 mg/kg.[5]
-
Forced Swimming Test:
-
Mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 23-25°C for a 6-minute session.
-
The duration of immobility is recorded during the last 4 minutes of the session.
-
A mouse is considered immobile when it remains floating motionless or makes only the necessary movements to keep its head above water.
-
-
Data Analysis: The immobility time is compared between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).[7]
Protocol 2: Western Blot Analysis of ERK1/2 Activation
-
Cell Culture: Human neuroblastoma SK-N-BE cells stably expressing the FLAG-tagged human DOR are used.[5]
-
Treatment: Cells are treated with this compound at a concentration range of 100 pM to 1 µM for 10 minutes at 37°C. Fetal calf serum can be used as a positive control.[5]
-
Cell Lysis: After treatment, the medium is removed, and cells are lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of activation.
Visualizations
Caption: Signaling pathways activated by this compound upon binding to the delta-opioid receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 8. iris.unica.it [iris.unica.it]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. The novel delta opioid receptor agonist this compound dually modulates motor activity in hemiparkinsonian rats via control of the nigro-thalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to prevent UFP-512 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of UFP-512, a selective delta-opioid (DOP) receptor agonist, to ensure its stability and the reproducibility of your experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: Like many small organic molecules, this compound is susceptible to degradation from several environmental factors. The primary mechanisms include:
-
Hydrolysis: The chemical breakdown of the compound due to reaction with water. This is a significant concern for compounds stored in aqueous solutions or exposed to humidity.[4]
-
Oxidation: Degradation resulting from a reaction with oxygen. Storing compounds under an inert atmosphere like nitrogen or argon can prevent this.[4][5]
-
Photolysis: Degradation caused by exposure to light, particularly UV light, which can break chemical bonds.[4]
Q2: How should I store this compound as a solid powder?
A2: Proper storage of solid this compound is critical for its long-term stability.[6] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific instructions.[7][8] General best practices are summarized below.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: Preparing and storing stock solutions correctly minimizes waste and prevents degradation from repeated handling.
-
Solvent Choice: this compound is soluble in DMSO.[6] Use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution (e.g., 10 mM).[9][10]
-
Aliquoting: After preparation, the stock solution should be aliquoted into small, single-use volumes in tightly sealed vials.[8][9] This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6][8]
Q4: How long can I store this compound solutions?
A4: The stability of this compound in solution depends on the solvent and storage temperature. For DMSO stock solutions stored in single-use aliquots at -20°C, a shelf life of up to one month is generally recommended, while storage at -80°C can extend this to six months.[8] It is always best practice to prepare fresh working solutions from a frozen stock aliquot on the day of the experiment.[9]
Q5: My this compound is shipped at room temperature, but the vial says to store at -20°C. Is it compromised?
A5: This is a common practice. Most small molecules, including this compound, are stable enough for the duration of standard shipping at ambient temperatures.[6][10] Upon receipt, you should immediately store the product at the recommended long-term storage temperature indicated on the vial or datasheet to ensure its integrity.[8][10]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | >2 years | Store in a dry, dark environment.[6] Use a desiccator to prevent moisture absorption.[4][7] |
| 0-4°C | Short-term (days to weeks) | Keep dry and protected from light.[6] | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[8] |
| -80°C | Up to 6 months | Offers better long-term stability for solutions.[8] |
Troubleshooting Guide
Problem: My experimental results are inconsistent or show lower-than-expected potency.
-
Potential Cause: This could be a primary indicator of this compound degradation.[9] Reduced compound integrity leads to inaccurate concentrations and altered biological activity.
-
Recommended Actions:
-
Prepare Fresh Solutions: Discard the old working solution and prepare a new one from a fresh, unopened stock aliquot. Compare the performance between the old and new solutions.[9]
-
Review Storage Protocol: Ensure that your storage conditions (temperature, light protection, container sealing) align with the recommended practices.[9]
-
Verify Integrity: If inconsistencies persist, the integrity of your entire batch of this compound may be compromised. Consider performing an analytical validation (e.g., HPLC/LC-MS) to check the purity.[9][11]
-
Problem: I see a color change or visible precipitate in my this compound solution.
-
Potential Cause: Visible changes often indicate chemical instability, oxidation, or the compound falling out of solution.[9]
-
Recommended Actions:
-
Do Not Use: Do not use a solution that has changed color or contains a precipitate.
-
Check Solubility: Review the compound's solubility information. Precipitation upon dilution into an aqueous buffer is common for compounds dissolved in DMSO.[10]
-
Prepare a New Solution: Centrifuge the vial to pellet any powder before opening it.[8] Prepare a fresh stock solution, ensuring the compound is fully dissolved before making further dilutions. If the issue occurs when diluting into an aqueous buffer, try lowering the final concentration.[12]
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
This protocol provides a method to assess the stability of this compound in a chosen solvent over time.
1. Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column
-
Calibrated analytical balance and pH meter
-
Sterile microcentrifuge tubes or HPLC vials
2. Methodology:
-
Prepare Initial Stock Solution (T=0):
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several tightly sealed, light-protected vials.
-
Store these aliquots under the desired test conditions (e.g., -20°C, 4°C, Room Temperature).
-
-
Time Point Analysis:
-
At designated time points (e.g., T=0, 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Prepare a sample for HPLC analysis by diluting the stock to a suitable concentration in the mobile phase.
-
-
HPLC Analysis:
-
Inject the T=0 sample to establish the initial purity profile and retention time of the intact this compound peak.
-
Run the samples from each subsequent time point.
-
Monitor the chromatogram for any new peaks (indicating degradation products) and a decrease in the area of the main this compound peak.
-
-
Data Analysis:
-
Calculate the percentage purity of this compound at each time point by dividing the peak area of this compound by the total area of all peaks.
-
Plot the percentage purity against time for each storage condition to determine the rate of degradation.
-
Caption: HPLC-based workflow for assessing this compound stability over time.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biofargo.com [biofargo.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 11. moravek.com [moravek.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: UFP-512 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes with UFP-512, a selective delta-opioid receptor (DOR) agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dose-response curves for this compound in our cell-based assays. What are the potential causes?
A1: Variability in dose-response curves can arise from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and not overgrown. Cellular responses can change with increasing passage number.
-
Inconsistent Agonist Concentration: Verify the accuracy of your this compound dilutions. Serial dilution errors can significantly impact the final concentrations.
-
Receptor Expression Levels: Fluctuations in delta-opioid receptor expression levels between cell batches can alter the maximal response and potency of this compound.
-
Assay Conditions: Maintain consistent assay parameters such as incubation times, temperature, and buffer composition.
Q2: Our in vivo study with this compound is showing high variability in behavioral responses between animals. What could be the reason?
A2: In vivo experiments are inherently more variable. Key factors to consider include:
-
Animal Strain, Age, and Sex: Ensure consistency in the animal model used.
-
Route of Administration and Dosing Accuracy: Intraperitoneal (i.p.) injection, a common route for this compound, requires proper technique to ensure consistent delivery.
-
Stress Levels: Animal stress can significantly impact behavioral outcomes. Acclimatize animals to the experimental procedures and environment.
-
Metabolism and Clearance: As a peptide-like molecule, this compound may have a relatively short half-life in vivo. The timing of behavioral testing post-administration is critical.
Q3: We are seeing a decrease in the effect of this compound after repeated administration in our cell culture model. Why is this happening?
A3: This phenomenon is likely due to receptor desensitization, a common occurrence with G protein-coupled receptor (GPCR) agonists. This compound has been shown to induce phosphorylation of the delta-opioid receptor, which can lead to receptor internalization and a temporary reduction in the number of receptors available on the cell surface.[1][2] Consider including washout periods between treatments to allow for receptor recycling.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in saline for in vivo studies.[3][4] For in vitro assays, sterile saline or an appropriate buffer can be used. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below, protected from light. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a highly selective delta-opioid receptor agonist. It has been shown to have 160-fold selectivity for the delta-opioid receptor over the mu-opioid receptor (MOR) and 3500-fold selectivity over the kappa-opioid receptor (KOR).[1] While a comprehensive screen against a broad panel of receptors is not publicly available, its high selectivity for the DOR suggests that off-target effects at other opioid receptors are unlikely at appropriate concentrations.
Troubleshooting Guides
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Response in cAMP Assay | 1. Low receptor expression. 2. Inactive this compound. 3. Suboptimal assay conditions. | 1. Verify DOR expression in your cell line via Western blot or qPCR. 2. Use a fresh stock of this compound. 3. Optimize forskolin (B1673556) concentration, cell number, and incubation time. |
| High Basal ERK1/2 Phosphorylation | 1. Serum in culture medium. 2. High receptor expression leading to constitutive activity. 3. Cell stress. | 1. Serum-starve cells for at least 4 hours before the experiment. 2. Use a cell line with lower DOR expression or reduce the amount of receptor plasmid used for transfection. 3. Handle cells gently and avoid prolonged exposure to harsh conditions. |
| Inconsistent Radioligand Binding Results | 1. Incomplete removal of unbound radioligand. 2. High non-specific binding. 3. Degradation of radioligand or this compound. | 1. Optimize the washing steps in your filtration assay. 2. Use a lower concentration of radioligand or include a blocking agent in your assay buffer. 3. Use fresh radioligand and this compound solutions. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Behavioral Effect | 1. Insufficient dose. 2. Incorrect timing of behavioral test. 3. Poor bioavailability. | 1. Perform a dose-response study to determine the optimal dose. 2. Conduct a time-course experiment to identify the peak effect of this compound. 3. While i.p. is common, consider alternative routes of administration if bioavailability is a concern. |
| Adverse Effects Observed | 1. Dose is too high. 2. Off-target effects at very high concentrations. | 1. Reduce the dose of this compound. 2. Ensure the observed effects are blocked by a selective DOR antagonist like naltrindole (B39905) to confirm they are receptor-mediated. |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is adapted from studies characterizing this compound binding to the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³H]-diprenorphine (or another suitable radioligand for DOR).
-
This compound.
-
Naltrindole (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]-diprenorphine (at a concentration near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, use a saturating concentration of naltrindole instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.
cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP accumulation by this compound in cells expressing the delta-opioid receptor.
Materials:
-
Cells expressing the delta-opioid receptor.
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and buffers.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for at least 4 hours.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Plot the cAMP levels against the log of the this compound concentration to determine the EC50 for cAMP inhibition.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of this compound-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the delta-opioid receptor.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for at least 4 hours.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (pKi) | 9.78 - 10.2 | Human delta-opioid receptor | [1] |
| cAMP Inhibition (pEC50) | ~9.4 | Human delta-opioid receptor in SK-N-BE cells | [1] |
| ERK1/2 Phosphorylation | Dose-dependent increase | Human delta-opioid receptor in SK-N-BE cells | [1] |
| In Vivo Antidepressant-like Effect (Dose) | 1 mg/kg (i.p.) | Mouse forced swim test | [1] |
| In Vivo Motor Activity Modulation (Dose) | 0.1-10 µg/kg (anti-akinetic) 100-1000 µg/kg (pro-akinetic) | 6-OHDA hemilesioned rats | [5] |
| In Vivo Pain Alleviation (Dose) | 1-30 mg/kg (i.p.) | Mouse models of chronic inflammatory and neuropathic pain | [3][4] |
Visualizations
Caption: this compound signaling pathways.
Caption: Western blot workflow for ERK1/2 phosphorylation.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: UFP-512 Administration in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective δ-opioid receptor (DOR) agonist, UFP-512, in animal experiments. The information is collated from preclinical studies to assist in the design and interpretation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the δ-opioid receptor (DOR).[1][2] Its primary mechanism of action is to bind to and activate DORs, which are G-protein coupled receptors. This activation can modulate various intracellular signaling pathways, including the cAMP and ERK1/2 pathways, leading to its observed pharmacological effects such as antidepressant- and anxiolytic-like activities.[1][2]
Q2: What are the known beneficial effects of this compound in animal models?
In preclinical studies, this compound has demonstrated several therapeutic effects, including:
-
Antidepressant- and anxiolytic-like effects: this compound has been shown to reduce immobility time in the forced swimming test and exhibit anxiolytic properties in the elevated plus-maze and light-dark aversion assays in rodents.[2]
-
Alleviation of chronic pain: It has been effective in reducing chronic inflammatory and neuropathic pain in mice.
-
Neuroprotection: this compound has shown protective effects in models of hypoxic/ischemic insults.
-
Motor activity modulation in a model of Parkinson's disease: In hemiparkinsonian rats, low doses of this compound have been shown to improve motor activity.
Q3: What are the reported side effects of high-dose this compound administration in animals?
Direct, comprehensive toxicology studies on high-dose this compound are limited in the public domain. However, some dose-dependent adverse effects have been reported:
-
Motor Impairment: In a study on hemiparkinsonian rats, high doses of this compound (100-1000 µg/kg) were found to worsen motor deficits, contrasting with the beneficial effects of lower doses.
-
Convulsions: While some studies mention that this compound did not induce convulsions, it is a known potential side effect of some other δ-opioid receptor agonists.
It is important to note that one study reported no signs of tolerance to the antidepressant-like effects of this compound after chronic administration.[1][2]
Q4: Can the effects of this compound be blocked or reversed?
Yes, the effects of this compound can be attenuated or completely blocked by the administration of a selective δ-opioid receptor antagonist, such as naltrindole (B39905).[3][4][5] This is a crucial experimental control to confirm that the observed effects are indeed mediated by DOR activation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Motor Deficits or Worsening of Akinesia | The administered dose of this compound may be too high. | In a study on hemiparkinsonian rats, high doses (100-1000 µg/kg) worsened motor activity. Consider performing a dose-response study to identify the optimal therapeutic window for your model. Lower doses (0.1-10 µg/kg) were shown to be beneficial in the same study. |
| Lack of Expected Therapeutic Effect (e.g., no antidepressant effect) | 1. Inadequate dose. 2. Suboptimal route of administration or timing. 3. The effect is not mediated by DOR. | 1. Review the literature for effective dose ranges in similar models. A dose of 1 mg/kg (i.p.) has been shown to produce antidepressant-like effects in mice.[4] 2. Ensure the timing of administration allows for peak plasma concentration during the behavioral test. 3. Co-administer with the DOR antagonist naltrindole to confirm the involvement of δ-opioid receptors.[4] |
| Seizures or Convulsive Behavior | While not commonly reported for this compound, this can be a side effect of other DOR agonists. | 1. Immediately terminate the experiment for the affected animal and provide supportive care. 2. Re-evaluate the dose being used. 3. Consider that the observed effect may not be directly related to this compound or could be an interaction with other experimental variables. |
| High Variability in Behavioral Readouts | 1. Inconsistent drug administration. 2. Environmental stressors affecting animal behavior. 3. Animal handling inconsistencies. | 1. Ensure accurate and consistent dosing for all animals. 2. Acclimatize animals to the testing room and equipment.[6][7] 3. Handle all animals in the same manner throughout the experiment.[1][8] |
Quantitative Data on this compound Side Effects
The following table summarizes the dose-dependent effects of this compound on motor activity in a rat model of Parkinson's disease.
| Dose of this compound (systemic, i.p.) | Observed Effect on Motor Activity in Hemiparkinsonian Rats | Reference |
| 0.1 - 10 µg/kg | Stimulated stepping activity and improved overall gait. | [9] |
| 100 - 1000 µg/kg | Ineffective or worsened parkinsonism. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to assess the effects of this compound.
Forced Swimming Test (FST) for Antidepressant-Like Effects in Mice
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
Transparent cylindrical containers (e.g., 20 cm height, 12 cm diameter).
-
Water at 23-25°C.
-
Video recording equipment.
-
Drying cages with a heat source.
Procedure:
-
Acclimation: Transport mice to the testing room at least 30-60 minutes before the test to allow for acclimation.[10]
-
Water Preparation: Fill the cylinders with water to a depth where the mouse cannot touch the bottom with its hind legs or tail (approximately 13-15 cm).[10][11] The water temperature should be maintained at 23-25°C.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 60 minutes before the test.[4]
-
Test Session: Gently place each mouse into a cylinder for a 6-minute session.[10][11]
-
Behavioral Recording: Video record the entire session. The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[10] Immobility is defined as the state where the mouse ceases struggling and remains floating, making only movements necessary to keep its head above water.
-
Post-Test Care: After the 6-minute session, remove the mouse from the water, dry it, and place it in a warm, dry cage to prevent hypothermia.[12]
Elevated Plus-Maze (EPM) for Anxiolytic-Like Effects in Rodents
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the animal's exploration of open versus closed arms of an elevated, plus-shaped maze.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform), elevated from the ground (e.g., 50 cm).
-
Video recording and tracking software.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[6]
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Test Session: Place the mouse on the central platform of the maze, facing an open arm.[6][8]
-
Behavioral Recording: Allow the animal to freely explore the maze for a 5-minute session, recorded by a video camera.[6][8][13]
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.[6]
Light-Dark Box Test for Anxiolytic-Like Effects in Mice
Objective: To assess anxiety-like behavior by measuring the mouse's preference for a dark, enclosed compartment over a brightly lit, open area.
Materials:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Light source to illuminate the light compartment (e.g., 200-400 lux).
-
Video recording and tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.[7]
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
-
Test Session: Place the mouse in the center of the brightly illuminated compartment.[7]
-
Behavioral Recording: Allow the mouse to move freely between the two compartments for a 5-minute session, which is video recorded.[7]
-
Data Analysis: Key parameters to measure include the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments. Anxiolytic compounds typically increase the time spent in the light compartment.[7][14]
-
Cleaning: Clean the apparatus with 70% ethanol between trials.[7]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. protocols.io [protocols.io]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel delta opioid receptor agonist this compound dually modulates motor activity in hemiparkinsonian rats via control of the nigro-thalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 14. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
Validation & Comparative
A Comparative Guide to UFP-512 and Other Delta-Opioid Receptor Agonists
In the landscape of delta-opioid receptor (DOR) research, the quest for selective and potent agonists is paramount for developing novel therapeutics for conditions such as depression, anxiety, and chronic pain. This guide provides a detailed comparison of UFP-512, a novel DOR agonist, with other well-established agonists: SNC80, [D-Ala², D-Leu⁵]-enkephalin (DADLE), and deltorphin (B1670231) II. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Pharmacological Profiles: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and other selected DOR agonists, including their binding affinity (Ki), and potency (pEC50) in functional assays such as GTPγS binding and cAMP inhibition. These values are crucial for understanding the interaction of these agonists with the delta-opioid receptor and their subsequent cellular effects.
| Ligand | Receptor Binding Affinity (pKi) | Cell Line | Reference |
| This compound | 9.78 | SK-N-BE | [1] |
| This compound | 10.2 | CHO | [1] |
| Ligand | G-Protein Activation (pEC50) | Efficacy | Cell Line / Tissue | Reference |
| This compound | 10.2 | Full Agonist | CHO cell membranes | [1] |
| This compound | 11.6 | Full Agonist | Mouse vas deferens | [1] |
| SNC80 | Not explicitly stated, but demonstrated to be a full agonist | Full Agonist | Rat brain slices | [2] |
| Ligand | cAMP Inhibition (pEC50) | Cell Line | Reference | |---|---|---| | This compound | 9.6 | SK-N-BE |[1] |
Signaling Pathways and Functional Selectivity
Delta-opioid receptors, like other G-protein coupled receptors (GPCRs), can initiate a cascade of intracellular signaling events upon activation. The specific pathways engaged can vary between different agonists, a phenomenon known as functional selectivity or biased agonism. This can have significant implications for the therapeutic profile of a drug, potentially separating desired effects from adverse ones.
This compound has been shown to be a potent agonist that activates G-protein signaling, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, it induces the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway often associated with cell survival and synaptic plasticity.[1] Interestingly, while this compound promotes the phosphorylation of the DOR, it leads to low desensitization of the cAMP pathway and receptor endocytosis followed by recycling.[1] This unique profile may contribute to its sustained antidepressant-like effects without the development of tolerance.[3]
SNC80 is a well-characterized DOR agonist that also couples to G-proteins to inhibit cAMP production. However, it is known to be a potent recruiter of β-arrestin.[4] The recruitment of β-arrestin is implicated in receptor desensitization, internalization, and the activation of distinct signaling pathways, which may contribute to some of the undesirable side effects observed with certain opioids.
DADLE is a synthetic enkephalin analog that acts as a DOR agonist. Its signaling properties are generally considered to be G-protein mediated, leading to analgesia and other opioid-like effects.
Deltorphin II is a naturally occurring peptide with high affinity and selectivity for DORs.[5] Its signaling has been shown to involve the activation of protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and ERK1/2, contributing to its cardioprotective effects.[6]
The differential engagement of these signaling pathways by various DOR agonists is a critical area of research, as it may pave the way for the development of biased agonists with improved therapeutic windows.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
-
Cell/Tissue Preparation: Membranes are prepared from cells (e.g., SK-N-BE or CHO) stably expressing the delta-opioid receptor or from brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Cell membranes expressing the DOR are prepared as described above.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, and GDP.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP.
-
Cell Culture: Cells expressing the DOR are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated and plotted against the agonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor.
-
Cell Lines: Engineered cell lines are used that express the DOR and a β-arrestin fusion protein linked to a reporter enzyme or fluorescent protein.
-
Agonist Stimulation: Cells are treated with varying concentrations of the agonist.
-
Detection: The recruitment of β-arrestin is detected by measuring the reporter signal (e.g., luminescence or fluorescence).
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound emerges as a highly potent and selective delta-opioid receptor agonist with a distinct pharmacological profile. Its ability to induce sustained signaling with limited desensitization sets it apart from other agonists like SNC80, which is a strong recruiter of β-arrestin. The comparative data presented in this guide highlights the diversity of signaling and functional outcomes that can be achieved through the activation of a single receptor subtype. A deeper understanding of the molecular determinants of functional selectivity will be instrumental in the rational design of next-generation DOR agonists with optimized therapeutic properties and minimized side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative pharmacological profiles of these and other novel DOR agonists.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities | MDPI [mdpi.com]
- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism [mdpi.com]
Validating the Specificity of UFP-512 for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of UFP-512, a potent and selective agonist for the delta-opioid receptor (DOR). Its performance is objectively compared with other common DOR ligands, supported by experimental data and detailed methodologies. This document aims to facilitate the informed selection of research tools for studies involving the delta-opioid system.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an opioid ligand is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki) of this compound and other common DOR ligands for the human delta (δ), mu (μ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | δ-Opioid Receptor (DOR) Ki (nM) | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) |
| This compound | ~0.063 (pKi 10.2)[1] | ~10.1 | ~220.5 | ~160-fold[1] | ~3500-fold[1] |
| SNC-80 | 1.78[2] | 881.1 (495-fold vs DOR)[3] | 441.4 (248-fold vs DOR)[3] | 495 | 248 |
| DPDPE | 1.4 - 5.2[4] | >10000[4] | >10000[4] | >1923 | >1923 |
| Naltrindole | 0.056 - 0.08[5][6] | 15.8 (pIC50 7.8) | 63.1 (pIC50 7.2) | ~200-282 | ~789-1127 |
Note: Ki values can vary between studies depending on the experimental conditions. The pKi value for this compound was converted to Ki using the formula Ki = 10^(-pKi) M and then converted to nM. The selectivity is calculated as the ratio of Ki(MOR or KOR) / Ki(DOR).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the specificity and functional activity of DOR ligands.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for DOR, MOR, and KOR.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DOR, MOR, or KOR.
-
Radioligand (e.g., [³H]diprenorphine or a receptor-specific radioligand).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled universal opioid antagonist like naloxone).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to activate Gαi/o-coupled receptors, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting cAMP production via DOR activation.
Materials:
-
HEK293 or CHO cells stably expressing human DOR.
-
This compound and other test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE).
-
Cell lysis buffer.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound (e.g., this compound) to the cells.
-
Forskolin Challenge: After a short incubation with the test compound, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Follow the instructions of the specific cAMP assay kit to measure the cAMP levels in each well using a plate reader.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values. A study on this compound showed a dose-dependent inhibition of cAMP accumulation from 100 pM to 10 nM, with a pEC50 of 9.40.[1]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of many GPCRs, including DOR.
Objective: To determine if this compound induces the phosphorylation of ERK1/2.
Materials:
-
Cells expressing DOR.
-
This compound.
-
Serum-free media.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Serum Starvation: Culture cells in serum-free media for several hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The ratio of phospho-ERK1/2 to total ERK1/2 indicates the level of ERK1/2 activation. This compound has been shown to activate the Erk1/2 MAP kinase pathway.[1]
Signaling Pathways and Experimental Workflows
This compound Induced DOR Signaling Pathway
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi/o).
Caption: this compound activates DOR, leading to G-protein-mediated signaling cascades.
Experimental Workflow for Validating this compound Specificity
The following workflow outlines the key experimental stages for a comprehensive validation of this compound's specificity for the delta-opioid receptor.
Caption: A logical workflow for validating the specificity of this compound.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective agonist for the delta-opioid receptor. Its high affinity for DOR, coupled with its significantly lower affinity for MOR and KOR, makes it a valuable tool for investigating the physiological and pathological roles of the delta-opioid system. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the pharmacological properties of this compound and other DOR ligands. The detailed signaling pathway and experimental workflow diagrams provide a clear visual representation of the molecular mechanisms and the logical steps involved in the comprehensive characterization of this compound. This guide serves as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery, enabling more informed decisions in the design and execution of their studies.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Effects of UFP-512 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of UFP-512, a selective delta-opioid receptor (DOR) agonist, and morphine, a classical mu-opioid receptor (MOR) agonist. The following sections present a compilation of experimental data on their binding affinities, in vitro functional activities, and in vivo analgesic effects. Methodologies for key experiments are also detailed to provide context for the presented data.
Data Presentation
The quantitative data for this compound and morphine are summarized in the tables below to facilitate a direct comparison of their pharmacological profiles.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | Delta-Opioid (DOR) | Human | ~0.063 | [1] |
| Mu-Opioid (MOR) | Human | ~10.1 (calculated) | [1] | |
| Kappa-Opioid (KOR) | Human | ~220.5 | [1] | |
| Morphine | Mu-Opioid (MOR) | Rat | 1.2 | |
| Mu-Opioid (MOR) | Human | 4.37 |
Note: The Ki of this compound for the mu-opioid receptor was calculated based on its reported 160-fold selectivity for the delta-opioid receptor over the mu-opioid receptor.[1]
Table 2: In Vitro Functional Activity (GTPγS Binding Assay)
| Compound | Receptor | System | Parameter | Value | Reference |
| This compound | Delta-Opioid (DOR) | CHO cells | pEC50 | 10.2 | [1] |
| Morphine | Mu-Opioid (MOR) | Rat Brain Homogenates | EC50 (nM) | 62.0 - 346.63 | [2][3] |
| Emax (% of DAMGO) | 42.51 | [3] |
Table 3: In Vivo Analgesic Potency
| Compound | Pain Model | Species | Route | ED50 (mg/kg) | Reference |
| This compound | Chronic Inflammatory Pain (CFA) | Mouse | i.p. | 1 - 30 (dose-dependent effect) | [4] |
| Neuropathic Pain (CCI) | Mouse | i.p. | 1 - 30 (dose-dependent effect) | ||
| Morphine | Hot Plate Test | Rat | s.c. | 2.6 - 4.5 | |
| Tail Flick Test | Rat | s.c. | 2.6 - 2.9 |
Signaling Pathways
This compound and morphine elicit their effects by activating distinct opioid receptor subtypes, which in turn modulate intracellular signaling cascades.
This compound signaling primarily through the delta-opioid receptor.
Morphine signaling primarily through the mu-opioid receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hDOR, rat brain homogenates).
-
Radioligand (e.g., [³H]-DPDPE for DOR, [³H]-DAMGO for MOR).
-
Unlabeled test compound (this compound or morphine).
-
Nonspecific binding control (e.g., naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound or morphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed to remove unbound [³⁵S]GTPγS.
-
Counting: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The data are plotted as specific [³⁵S]GTPγS binding versus agonist concentration to determine the EC50 and Emax values.
Workflow for a GTPγS binding assay.
Hot Plate Test
This is a behavioral assay used to assess the analgesic effects of drugs in response to a thermal stimulus.
Procedure:
-
Acclimation: Animals (typically rats or mice) are acclimated to the testing room.
-
Baseline Measurement: Each animal is placed on a heated plate (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound (this compound or morphine) or vehicle is administered.
-
Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to baseline and vehicle-treated animals. The dose that produces a 50% maximal possible effect (ED50) can be calculated.
Tail Flick Test
This is another common behavioral assay for assessing analgesia in response to a thermal stimulus.
Procedure:
-
Acclimation: Animals are gently restrained, and their tails are exposed.
-
Baseline Measurement: A focused beam of heat is applied to a portion of the tail, and the time taken for the animal to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time is employed.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: The tail flick latency is measured at different times after drug administration.
-
Data Analysis: An increase in tail flick latency indicates an analgesic effect. The ED50 can be calculated from the dose-response data.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of UFP-512: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of UFP-512, a selective delta-opioid receptor (DOR) agonist, across different cell lines. By summarizing key experimental data and providing detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of DOR agonists. We compare this compound's performance with other well-established DOR agonists, namely DPDPE and SNC80, to offer a broader context for its cellular activities.
Summary of Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and alternative DOR agonists in various cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Receptor Binding Affinity (Ki) of DOR Agonists
| Compound | Cell Line/Tissue | Receptor | Ki (nM) | Reference(s) |
| This compound | SK-N-BE (human neuroblastoma) | Human DOR | ~0.17 | [1] |
| DPDPE | Rat Brain Membranes | Delta-Opioid | 2.7 | [2] |
| Mu-Opioid | 713 | [2] | ||
| Kappa-Opioid | >1,500 | [2] | ||
| SNC80 | HEK293S (human embryonic kidney) | Human DOR | 1.31 | [3] |
| Mouse Brain | Delta-Opioid | - | [4] | |
| Mu-Opioid | 495-fold lower affinity than delta | [4] | ||
| Kappa-Opioid | 248-fold lower affinity than delta | [4] |
Table 2: Functional Activity (EC50/pEC50) of DOR Agonists
| Compound | Cell Line | Assay | EC50/pEC50 | Effect | Reference(s) |
| This compound | SK-N-BE | cAMP Inhibition | pEC50 = 9.40 | ~60% inhibition | [5] |
| SK-N-BE | ERK1/2 Phosphorylation | pEC50 = 9.6 | 2.4-fold increase over basal | [1] | |
| DPDPE | GLC8 (human small-cell lung carcinoma) | Inhibition of Ba2+ currents | IC50 = 0.64 nM | - | [6] |
| SNC80 | HEK293 (co-expressing µ-δ heteromers) | Calcium Fluorescence | EC50 = 52.8 nM | - | [7] |
| L5178Y-R (murine lymphoma) | In vitro growth inhibition | - | Up to 14% inhibition | [8] |
Signaling Pathways and Experimental Workflows
This compound, as a DOR agonist, modulates several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
References
- 1. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. (1995) | Edward J. Bilsky | 210 Citations [scispace.com]
- 3. SNC80 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Translational Potential of GPR30/GPER1 Antagonists: A Comparative Guide to G15 and G36
The G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogen signaling. Its involvement in a myriad of physiological and pathological processes, including cancer, cardiovascular function, and neuroprotection, has spurred the development of selective ligands to dissect its functions and evaluate its therapeutic potential. This guide provides a comparative analysis of two prominent GPER1 antagonists, G15 and G36, with a focus on their performance, selectivity, and the experimental data supporting their use.
Introduction to G15 and G36
G15 and G36 are structurally related antagonists derived from the GPER1-selective agonist, G-1.[1][2] They were developed to provide researchers with tools to specifically block GPER1 signaling, thereby distinguishing its effects from those mediated by the classical nuclear estrogen receptors, ERα and ERβ.[1][2] G15 was the first potent and selective GPER1 antagonist to be characterized.[1][3] Subsequent research identified low-affinity cross-reactivity of G15 with ERα at high concentrations, leading to the development of G36, a second-generation antagonist with improved selectivity and reduced off-target effects.[4][5][6]
Comparative Performance Data
The following tables summarize the key quantitative data for G15 and G36, highlighting their binding affinities and functional potencies in various assays.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki) | ERα/ERβ Cross-reactivity | Reference |
| G15 | GPER1 | ~20 nM | Minimal; weak binding to ERα/ERβ at >10 µM | [2][7][8] |
| G36 | GPER1 | Not explicitly reported, but similar efficacy to G15 | Lacks detectable binding to ERα/ERβ at concentrations up to 10 µM | [4] |
Table 2: In Vitro Functional Antagonism
| Assay | Cell Line | Stimulus | G15 (IC50) | G36 (IC50) | Reference |
| Calcium Mobilization | SKBr3 | G-1 | ~185 nM | ~112 nM | [7][9] |
| PI3K Activation | COS7 (GPER1-transfected) | 17β-estradiol | Effective at 1 µM | Effective at 1 µM | [1][4] |
| ERK1/2 Activation | SKBr3 | 17β-estradiol, G-1 | Effective at 1 µM | Effective at 1 µM | [4] |
Table 3: In Vivo Antagonistic Effects
| Experimental Model | Effect Measured | G15 Performance | G36 Performance | Reference |
| Ovariectomized Mice | Inhibition of G-1-induced uterine epithelial proliferation | Dose-dependent inhibition | Complete inhibition at 50 µg/kg | [1][4] |
| Ovariectomized Mice | Inhibition of estrogen-induced uterine epithelial proliferation | Partial inhibition | Significant reduction | [1][4] |
| Ovariectomized Rats | Impairment of spatial learning | Dose-dependent impairment (5-40 µ g/day ) | Not reported | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key protocols used to characterize G15 and G36.
Competitive Ligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the antagonist for GPER1 and its selectivity against ERα and ERβ.
-
Methodology:
-
Cells expressing the receptor of interest (e.g., COS7 cells transfected with GPER1-GFP, ERα-GFP, or ERβ-GFP) are used.[1][2]
-
For GPER1 binding, cells are incubated with a radiolabeled GPER1 ligand (e.g., iodinated G-1 derivative) and varying concentrations of the competitor antagonist (G15 or G36).[2]
-
For ERα/ERβ binding, a fluorescently labeled estrogen (e.g., E2-Alexa633) is used with varying concentrations of the competitor.[2][4]
-
The amount of bound labeled ligand is measured, and the data are analyzed to calculate the concentration of the antagonist that inhibits 50% of the specific binding (IC50), from which the Ki is derived.
-
Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of GPER1-mediated intracellular calcium release.
-
Methodology:
-
ER-negative SKBr3 breast cancer cells, which endogenously express GPER1, are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[1][5]
-
Cells are pre-incubated with the antagonist (G15 or G36) at various concentrations or a vehicle control (DMSO).[5]
-
Cells are then stimulated with a GPER1 agonist (e.g., 17β-estradiol or G-1).[5]
-
Changes in intracellular calcium concentration are measured using a fluorometer. The inhibition of the agonist-induced calcium signal by the antagonist is quantified to determine the IC50.[5][9]
-
PI3K Activation Assay
-
Objective: To measure the inhibition of GPER1-mediated activation of the PI3K signaling pathway.
-
Methodology:
-
COS7 cells are co-transfected with a plasmid encoding the GPER1 receptor and a plasmid for a fluorescent biosensor for PI3K activity (e.g., Akt-PH-mRFP1, which translocates to the plasma membrane upon PI3K activation).[1]
-
Cells are pre-treated with the antagonist or vehicle.
-
Stimulation with a GPER1 agonist (17β-estradiol or G-1) is performed.[1]
-
The translocation of the fluorescent biosensor from the cytoplasm to the plasma membrane is visualized and quantified using fluorescence microscopy. Inhibition is determined by the lack of translocation in antagonist-treated cells.[1]
-
ERK1/2 Activation Assay (Western Blot)
-
Objective: To evaluate the antagonist's ability to block GPER1-induced phosphorylation of ERK1/2.
-
Methodology:
-
SKBr3 cells are serum-starved and then pre-incubated with the antagonist (G15 or G36) or vehicle.[4]
-
Cells are stimulated with an agonist (17β-estradiol, G-1) or a control growth factor (EGF) for a short period (e.g., 5-15 minutes).[4]
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.[4]
-
The ratio of pERK to total ERK is quantified to determine the level of activation and its inhibition by the antagonist.[4]
-
In Vivo Uterotrophic Assay
-
Objective: To assess the in vivo efficacy of the antagonist in blocking estrogen-mediated uterine tissue proliferation.
-
Methodology:
-
Ovariectomized mice are used to eliminate endogenous estrogen sources.[1][4]
-
Animals are treated with the antagonist (G15 or G36), an agonist (17β-estradiol or G-1), a combination of agonist and antagonist, or a vehicle control.[1][4]
-
After a set treatment period, uterine tissues are collected, fixed, and sectioned.
-
Uterine epithelial cell proliferation is assessed by immunohistochemical staining for a proliferation marker, such as Ki-67.[2]
-
The percentage of Ki-67 positive cells is quantified to determine the extent of proliferation and its inhibition by the antagonist.[2]
-
Visualizing Molecular Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: GPER1 signaling pathway activated by agonists and blocked by antagonists G15 and G36.
Caption: Workflow for evaluating a GPER1 antagonist in vitro and in vivo.
Translational Potential and Conclusion
Both G15 and G36 have proven to be invaluable tools for elucidating the physiological roles of GPER1.[1][4] Their ability to selectively block GPER1 signaling has enabled researchers to attribute specific estrogen-mediated effects to this receptor, distinct from ERα and ERβ.
G15 has been instrumental in establishing the role of GPER1 in diverse processes, including uterine proliferation, neuroprotection, and immune responses.[1][8] However, its off-target effects on ERα at high concentrations represent a limitation for its translational potential, as therapeutic applications demand high specificity to minimize side effects.
G36 represents a significant advancement due to its improved selectivity.[4][5] By minimizing cross-reactivity with classical estrogen receptors, G36 provides more definitive evidence for GPER1-mediated actions and is a more promising candidate for preclinical and potentially clinical development.[4][6] Its demonstrated efficacy in inhibiting GPER1-mediated proliferation both in vitro and in vivo underscores its potential as a therapeutic agent in contexts where GPER1 signaling is pathogenic, such as in certain cancers.[4]
For researchers and drug development professionals, the choice between G15 and G36 depends on the specific experimental context. While G15 remains a useful tool, G36 is the superior choice for studies requiring high selectivity and for those aiming to establish a foundation for therapeutic development. The continued investigation of these antagonists will be crucial in fully understanding the complex biology of GPER1 and in harnessing this knowledge for the treatment of human diseases.
References
- 1. In vivo Effects of a GPR30 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Probes and Antagonists for G Protein-Coupled Receptors FPR/FPRL1 and GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of a GPR30 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azano Pharmaceuticals Announces Selective Compounds: G-1, G-15, and G-36 to Characterize a Novel Estrogen Receptor (GPER/GPR30) | www.inknowvation.com [inknowvation.com]
- 7. aktpathway.com [aktpathway.com]
- 8. Chronic treatment with a GPR30 antagonist impairs acquisition of a spatial learning task in young female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of UFP-512 in Preclinical Research
This guide provides a comprehensive overview of the experimental data available for UFP-512, a selective delta-opioid receptor (DOR) agonist. This compound has demonstrated significant potential in various preclinical models, exhibiting antidepressant, anxiolytic, and analgesic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile and mechanisms of action of this compound.
Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, comparing its binding affinity and efficacy with other relevant compounds where data is available.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | pKi | Selectivity vs. MOP | Selectivity vs. KOP | Cell Line | Reference |
| This compound | hDOP | 9.78 | - | - | SK-N-BE | [1] |
| This compound | hDOP | 10.2 | 160-fold | 3500-fold | Not Specified | [1] |
hDOP: human delta-opioid receptor; MOP: mu-opioid receptor; KOP: kappa-opioid receptor; pKi: negative logarithm of the inhibitory constant.
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Compound | Model | Route of Administration | Effect | Note | Reference |
| This compound | Chronic Constriction Injury (CCI) | Intraperitoneal | Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia | Systemic administration shows efficacy. | [2] |
| DPDPE | Chronic Constriction Injury (CCI) | Intrathecal | Reduction in mechanical allodynia | Efficacy demonstrated via central administration. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments conducted with this compound.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the human delta-opioid receptor (hDOP).
-
Cell Line: Human neuroblastoma SK-N-BE cells stably overexpressing the FLAG-tagged-hDOP receptor were used.[1]
-
Procedure: Competition binding assays were performed using the non-selective opioid antagonist [³H]diprenorphine as the radioligand. Various concentrations of this compound were incubated with the cell membranes and the radioligand. The displacement of [³H]diprenorphine by this compound was measured to determine the inhibitory constant (Ki). The data was best fitted to a one-site model.[1]
2. cAMP Accumulation Assay
-
Objective: To assess the functional agonist activity of this compound by measuring its effect on adenylyl cyclase activity.
-
Procedure: SK-N-BE-hDOP-R cells were treated with this compound. The activation of DOR, a Gi/o-coupled receptor, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Studies showed that sustained activation by this compound resulted in a low desensitization of the cAMP pathway.[1][3]
3. ERK1/2 Phosphorylation Assay
-
Objective: To investigate the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
-
Procedure: Cells were treated with this compound for specific durations. The levels of phosphorylated ERK1/2 (p-ERK1/2) were measured, typically by Western blot analysis. This compound was found to be a potent agonist for Erk1/2 activation and did not show a reduction in activation even after chronic exposure.[1][3]
4. In Vivo Neuropathic and Inflammatory Pain Models
-
Objective: To evaluate the antinociceptive effects of this compound in animal models of chronic pain.
-
Models:
-
Procedure: this compound was administered intraperitoneally at various doses (1, 3, 10, 20, and 30 mg/kg) 14 days after CFA injection or 28 days after CCI surgery.[4][5] Nociceptive responses were assessed 1 hour after drug administration using tests such as the von Frey filaments (for mechanical allodynia) and the plantar test (for thermal hyperalgesia).[4][5]
5. Mouse Forced Swimming Test (FST)
-
Objective: To assess the antidepressant-like effects of this compound.
-
Procedure: Mice were administered this compound either acutely or chronically. The animals were then placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. Acute administration of this compound produced an antidepressant-like effect, and no tolerance was observed after chronic administration.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways activated by this compound and a typical experimental workflow.
Caption: this compound activation of the δ-Opioid Receptor and downstream signaling pathways.
Caption: Proposed mechanisms of this compound in alleviating chronic inflammatory and neuropathic pain.
Caption: this compound promotes hair growth via the Wnt/β-catenin signaling pathway in hORS cells.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated [frontiersin.org]
Assessing the Reproducibility of UFP-512: A Comparative Guide for Researchers
A review of existing literature suggests a consistent pharmacological profile for the selective delta-opioid receptor agonist, UFP-512, across various preclinical studies. While no formal inter-laboratory reproducibility studies have been published, the available data on its binding affinity and functional potency show a notable degree of concordance. This guide provides a comparative analysis of this compound's performance with alternative delta-opioid receptor agonists, supported by experimental data and detailed methodologies, to aid researchers in evaluating its suitability for their studies.
This compound is a potent and selective peptide agonist of the delta-opioid receptor (DOR), demonstrating promising therapeutic potential in models of pain, depression, and other neurological disorders.[1][2][3] An essential aspect for its consideration as a reliable research tool and potential therapeutic agent is the reproducibility of its pharmacological effects. This guide synthesizes quantitative data from multiple studies to provide an objective comparison of this compound with other commonly used DOR agonists.
In Vitro Pharmacological Profile: A Comparison
The binding affinity and functional potency of this compound have been characterized in several in vitro studies. The reported binding affinity (pKi) for the human delta-opioid receptor is consistently high, with values of 10.20 and 9.78 reported by different research groups.[1][4] This high affinity translates to potent functional activity, as evidenced by its ability to inhibit adenylyl cyclase and stimulate the ERK1/2 signaling pathway.
| Ligand | Receptor Binding Affinity (pKi/Ki) | Functional Potency (pEC50/EC50) | Cell Type/Assay | Reference |
| This compound | 10.20 (pKi) | - | CHO cells (human DOR) | [4] |
| 9.78 (pKi) | 9.40 (cAMP inhibition) | SK-N-BE cells (human DOR) | [1] | |
| 9.6 (Erk1/2 activation) | SK-N-BE cells (human DOR) | [1] | ||
| DPDPE | 1.4 - 4.5 nM (Ki) | 5.2 nM (mouse vas deferens) | Rat brain / Mouse vas deferens | [5] |
| SNC-80 | 0.625 nM (Ki) | 9.2 nM (cAMP inhibition) | Cloned human DOR | [6][7] |
| Deltorphin I | 0.5 nM (KD) | - | Mouse brain | [8] |
Table 1: Comparative in vitro activity of this compound and other delta-opioid receptor agonists. This table summarizes the binding affinities and functional potencies of various DOR agonists from different studies. The consistency in the reported high affinity of this compound across different cell lines and by different research groups suggests a reproducible in vitro profile.
In Vivo Efficacy: Antidepressant and Antinociceptive Effects
This compound has demonstrated robust efficacy in various animal models of depression and pain. In the mouse forced swimming test, a common model for assessing antidepressant-like activity, this compound significantly reduced immobility time at a dose of 1 mg/kg (i.p.).[1] In models of inflammatory and neuropathic pain, this compound produced dose-dependent antiallodynic and antihyperalgesic effects, with a maximum effect observed at 30 mg/kg (i.p.).[2]
| Compound | Animal Model | Behavioral Test | Effective Dose | Reference |
| This compound | Mouse | Forced Swimming Test | 1 mg/kg (i.p.) | [1] |
| Mouse | Inflammatory Pain (CFA) | 10-30 mg/kg (i.p.) | [2] | |
| Mouse | Neuropathic Pain (CCI) | 10-30 mg/kg (i.p.) | [2] | |
| Mouse | Osteoarthritis Pain (MIA) | 30-50 mg/kg (i.p.) | [9] | |
| SNC-80 | Mouse | Warm-Water Tail-Flick | 57 mg/kg (i.p.) | [10] |
Table 2: In vivo efficacy of this compound and SNC-80 in behavioral models. This table highlights the effective doses of this compound in producing antidepressant and antinociceptive effects in mice. The consistent efficacy across different pain models suggests a reliable in vivo pharmacological action.
Signaling Pathways and Experimental Workflows
This compound activates downstream signaling cascades upon binding to the delta-opioid receptor. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[1]
This compound Signaling Pathway
A typical experimental workflow to assess the in vitro potency of this compound involves cell-based assays to measure its effect on cAMP levels and Erk1/2 phosphorylation.
References
- 1. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic- and antidepressant-like activities of H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (this compound), a novel selective delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (Open Access) SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. (1995) | Edward J. Bilsky | 210 Citations [scispace.com]
Safety Operating Guide
Navigating the Disposal of UFP-512: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing UFP-512, the absence of specific manufacturer disposal guidelines necessitates a cautious and informed approach. This document provides a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to institutional safety protocols and consultation with environmental health and safety experts.
Without a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard profile remains unconfirmed. Therefore, it is imperative to handle this compound with a degree of caution appropriate for a novel chemical entity. The following procedures are based on general best practices for laboratory chemical waste management.
This compound: Summary of Known Information
| Property | Description |
| Chemical Name | (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid[1][2] |
| Molecular Formula | C31H33N5O5[1] |
| Primary Function | Selective and potent δ-opioid receptor (DOP receptor) peptidic agonist[3][4] |
| Research Area | Investigated for potential antidepressant- and anxiolytic-like effects, making it a compound of interest in mood disorder research[3][4][5] |
Precautionary Disposal Protocol for this compound
In the absence of explicit disposal instructions, this compound and its containers should be treated as chemical waste and disposed of according to the protocols established by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory waste.[6]
-
Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Consultation and Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all available information on this compound.
Logical Decision-Making for Chemical Disposal
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical for which no specific disposal information is readily available.
General Guidelines for Non-Hazardous Waste
While this compound cannot be definitively classified as non-hazardous without an SDS, it is useful to understand the general principles for disposing of chemicals that are confirmed to be non-hazardous. These typically include certain salts, sugars, and amino acids.[6]
-
Solid Non-Hazardous Waste: May be permissible for disposal in regular trash, but should be securely packaged and transported by laboratory personnel directly to the dumpster to avoid alarming custodial staff.[7][8]
-
Liquid Non-Hazardous Waste: Some non-hazardous liquid waste may be suitable for drain disposal after receiving approval from the relevant environmental safety authority.[7]
It is crucial to emphasize that these general guidelines for non-hazardous waste should not be applied to this compound without explicit confirmation of its non-hazardous nature from a reliable source, such as a manufacturer-provided SDS or your institution's EHS department.
By adhering to these precautionary measures and maintaining open communication with your institution's safety officials, you can ensure the safe and responsible management of this compound waste in your laboratory.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C31H33N5O5 | CID 10918703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sfasu.edu [sfasu.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
Navigating the Handling of UFP-512: A Comprehensive Guide to Safety and Application
For researchers, scientists, and drug development professionals, this document provides essential, immediate safety, and logistical information for the handling of UFP-512, a selective delta-opioid (DOP) receptor agonist. Outlined below are procedural, step-by-step guidelines for its operational use and disposal, ensuring laboratory safety and promoting best practices in chemical handling.
This compound is a potent and selective agonist for the delta-opioid receptor, showing promise in research areas such as mood disorders, neuropathic pain, and hair growth.[1][2][3] Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide consolidates critical information on personal protective equipment (PPE), operational protocols, and disposal, supplemented with quantitative data and detailed experimental methodologies.
Essential Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should be obtained directly from the supplier, this section outlines the immediate safety precautions and handling procedures based on available information.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential aerosolization of the solid powder, a dust mask or respirator is recommended.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Duration |
| Dry, dark at 0 - 4°C | Short-term |
| -20°C | Long-term[4] |
| Stock solution at 0 - 4°C | Short-term |
| Stock solution at -20°C | Long-term[4] |
This compound is shipped under ambient temperatures as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[4] It is typically soluble in DMSO for the preparation of stock solutions.[4]
Spill and Disposal Procedures
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container.
-
For liquid spills (e.g., in DMSO), absorb with an inert material and place in a sealed container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
| Parameter | Value | System | Reference |
| pKi | 9.78 | Human DOP receptors in SK-N-BE cells | [5] |
| pEC50 | 9.40 | cAMP accumulation inhibition in SK-N-BE cells | [5] |
| pEC50 | 9.6 | Erk1/2 activation in SK-N-BE cells | [5] |
In Vivo Efficacy
| Study | Animal Model | Route of Administration | Effective Dose Range | Effect | Reference |
| Antidepressant-like effects | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Reduced immobility time in forced swimming test | [5] |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Dose-dependent reduction in mechanical allodynia | [3] |
| Hair Growth | Mouse | Topical | 0.01% - 0.05% | Accelerated anagen induction | [2] |
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Cell Culture: Human neuroblastoma SK-N-BE cells stably expressing the FLAG-tagged-human DOP receptor are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% (v/v) fetal calf serum.
-
Assay Procedure:
-
Cells are incubated with various concentrations of this compound (e.g., 100 pM to 10 nM).
-
Adenylyl cyclase is stimulated with forskolin.
-
The accumulation of cAMP is measured using a suitable assay kit.
-
The inhibitory effect of this compound is determined by comparing cAMP levels in treated versus untreated cells.[5]
-
In Vivo: Mouse Forced Swimming Test (FST)
This protocol assesses the antidepressant-like effects of this compound.
-
Animals: Male mice are used for the study.
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at a specified dose (e.g., 1 mg/kg) 60 minutes before the test.[5]
-
Test Procedure:
-
Mice are placed individually in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
A decrease in immobility time is indicative of an antidepressant-like effect.[5]
-
Visualizing the Mechanism of Action
This compound, as a delta-opioid receptor agonist, modulates several downstream signaling pathways.
Caption: Signaling pathways modulated by this compound upon binding to the delta-opioid receptor.
Caption: Experimental workflow for the mouse Forced Swimming Test to assess antidepressant-like effects.
References
- 1. Treatment With the Delta Opioid Agonist this compound Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profile of this compound, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. In vitro and in vivo pharmacological profile of this compound, a novel selective δ-opioid receptor agonist; correlations between desensitization and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
